molecular formula C24H26FNNaO4 B1673504 (3S,5R)-fluvastatin sodium CAS No. 93957-55-2

(3S,5R)-fluvastatin sodium

Cat. No.: B1673504
CAS No.: 93957-55-2
M. Wt: 434.5 g/mol
InChI Key: CUOKYGJQSIKNFS-RPQBTBOMSA-N
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Description

(3S,5R)-fluvastatin sodium is an organic sodium salt resulting from the replacement of the proton from the carboxy group of (3S,5R)-fluvastatin by a sodium ion. It is an organic sodium salt and a statin (synthetic). It contains a (3S,5R)-fluvastatin(1-). It is an enantiomer of a (3R,5S)-fluvastatin sodium.
Fluvastatin Sodium is the sodium salt of a synthetic lipid-lowering agent with potential antineoplastic activity. Fluvastatin competitively inhibits hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses through the suppression of MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Through the inhibition of mevalonate synthesis, statins, like fluvastatin, have been shown to inhibit the production of dolichol, geranylpyrophosphate (GPP) and farnesylpyrophosphate (FPP) and the isoprenylation of the intracellular G-proteins Ras and Rho, which may result in antiangiogenic, apoptotic, and antimetastatic effects in susceptible tumor cell populations.
See also: Fluvastatin (has active moiety).

Properties

Key on ui mechanism of action

Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Inhibition results in a decrease in hepatic cholesterol levels which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol. The end result is decreased levels of plasma total and LDL cholesterol.
Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration.
Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins.
Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ...

CAS No.

93957-55-2

Molecular Formula

C24H26FNNaO4

Molecular Weight

434.5 g/mol

IUPAC Name

sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1

InChI Key

CUOKYGJQSIKNFS-RPQBTBOMSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Appearance

Solid powder

melting_point

194-197 °C
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/
194 - 197 °C

physical_description

Solid

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

93957-55-2 (hydrochloride salt)
93957-55-2 (Parent)

shelf_life

>2 years if stored properly

solubility

4.41e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
fluindostatin
fluvastatin
fluvastatin sodium
fluvastatin sodium salt
Lescol
XU 62 320
XU 62-320
XU 62320
XU-62320
XU62320

Origin of Product

United States

Foundational & Exploratory

(3S,5R)-fluvastatin sodium mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Fluvastatin Sodium

Introduction

Fluvastatin sodium is the first entirely synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, commonly known as a statin.[1][2][3] It is utilized clinically to manage hypercholesterolemia and for the prevention of cardiovascular disease.[1][4] Fluvastatin is administered as a racemate, a mixture containing equal amounts of the (3R,5S) and (3S,5R) enantiomers.[1][2] The pharmacologically active component is the (3R,5S)-enantiomer, which is responsible for the drug's therapeutic effects.[5][6] This document provides a detailed examination of the molecular mechanisms, pharmacokinetics, and relevant experimental methodologies associated with fluvastatin sodium.

Primary Mechanism of Action: Inhibition of HMG-CoA Reductase

The principal mechanism of fluvastatin is the competitive inhibition of HMG-CoA reductase.[7][8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the hepatic cholesterol biosynthesis pathway.[1][7][8]

  • Enantioselective Activity : The inhibitory activity of fluvastatin is highly stereospecific. The (3R,5S)-enantiomer is the active inhibitor of HMG-CoA reductase. In contrast, the (3S,5R)-enantiomer, specified in the topic, is inactive.[5][6] In vivo studies have shown stereo-selective binding and uptake of the active (3R,5S) form into the liver.[5]

  • Competitive Inhibition : Structurally similar to the endogenous substrate HMG-CoA, the active enantiomer of fluvastatin fits into the active site of the HMG-CoA reductase enzyme.[6][8] This binding competes with HMG-CoA, thereby reducing the rate of mevalonate production.[8]

  • Downstream Cellular Effects : The inhibition of hepatic cholesterol synthesis triggers a compensatory cellular response. The intracellular cholesterol depletion causes the upregulation of LDL receptor gene expression.[2][9] This leads to an increased number of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma concentrations of total and LDL cholesterol.[2][7]

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoid Intermediates (Farnesyl-PP, Geranylgeranyl-PP) Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Multiple Steps Fluvastatin (3R,5S)-Fluvastatin Fluvastatin->HMG_CoA Competitive Inhibition caption Inhibition of HMG-CoA Reductase by Fluvastatin.

Caption: Inhibition of HMG-CoA Reductase by Fluvastatin.

Pleiotropic Effects

Beyond lipid-lowering, fluvastatin exhibits several "pleiotropic" effects that are independent of its primary cholesterol-reducing action and contribute to its cardiovascular protective benefits.[10][11] These effects are largely attributed to the inhibition of isoprenoid synthesis, as intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are crucial for the post-translational modification (prenylation) of small GTP-binding proteins.[10][12]

  • Inhibition of Intracellular Signaling : By depleting isoprenoids, fluvastatin prevents the prenylation and subsequent membrane localization and activation of intracellular signaling molecules such as Rho, Rac, and Cdc42.[10]

  • Endothelial Function : Inhibition of the Rho/Rho-kinase (ROCK) pathway, in particular, contributes to improved endothelial function.[10]

  • Anti-inflammatory Properties : Fluvastatin has demonstrated anti-inflammatory effects.[13][14] Studies have shown it can reduce plasma levels of high-sensitivity C-reactive protein (hsCRP), interleukin-18 (IL-18), and matrix metalloproteinase-9 (MMP-9).[15]

  • Plaque Stability : By reducing inflammation and the activity of matrix metalloproteinases, fluvastatin may contribute to the stabilization of atherosclerotic plaques.[15]

Pleiotropic_Effects cluster_main Mechanism of Pleiotropic Effects HMG_CoA_Reductase HMG-CoA Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Reduced Synthesis Rho_Active Rho / Rac / Cdc42 (Active, Prenylated) Isoprenoids->Rho_Active Prenylation Blocked Rho Rho / Rac / Cdc42 (Inactive) Downstream Downstream Effects (e.g., ROCK signaling, Inflammation) Rho_Active->Downstream Outcome Improved Endothelial Function Reduced Inflammation Plaque Stabilization Downstream->Outcome Inhibition Leads To Fluvastatin Fluvastatin Fluvastatin->HMG_CoA_Reductase Inhibition caption Signaling Pathway of Fluvastatin's Pleiotropic Effects.

Caption: Signaling Pathway of Fluvastatin's Pleiotropic Effects.

Data Presentation

Table 1: Pharmacokinetic Properties of Fluvastatin Sodium
ParameterValueReference
Absorption
Oral Bioavailability~24% (range 9-50%)[2][5]
Absorption RateRapid and almost complete (>90-98%)[2][4][16]
Effect of FoodSlows absorption rate, does not decrease extent[4]
Distribution
Plasma Protein Binding>98%[2][4][5][16]
Volume of Distribution (Vd)0.35 L/kg[5][16]
Metabolism
Primary SiteLiver (extensive first-pass metabolism)[3][9]
Primary Metabolic PathwayHydroxylation[2][16]
Cytochrome P450 IsozymesCYP2C9 (~75%), CYP3A4 (~20%), CYP2C8 (~5%)[3][16]
Active MetabolitesNone in systemic circulation[5][16]
Excretion
Route of EliminationPrimarily feces (~90-95%)[3][4][16]
Elimination as Parent Drug<2%[4][16]
Plasma Half-lifeApproximately 30 minutes[17]
Table 2: Dose-Dependent Effects of Fluvastatin on Plasma Lipids
Daily Dose (mg)% Reduction in Total Cholesterol% Reduction in LDL Cholesterol% Reduction in TriglyceridesReference
10 - 8010.7% - 24.9%15.2% - 34.9%3.0% - 17.5%[4]

Experimental Protocols

HMG-CoA Reductase (HMGR) Activity/Inhibitor Screening Assay

This protocol describes a common method to determine the enzymatic activity of HMG-CoA reductase and assess the inhibitory potential of compounds like fluvastatin. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of HMG-CoA to mevalonate.[18][19][20]

A. Materials and Reagents:

  • Purified, recombinant HMG-CoA Reductase (catalytic domain)

  • HMG-CoA Reductase Assay Buffer (e.g., 50-100 mM Sodium/Potassium Phosphate, pH 6.8-7.5, containing DTT and EDTA)[21]

  • HMG-CoA substrate solution

  • NADPH solution

  • Inhibitor (e.g., Fluvastatin) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurement at 340 nm and temperature control (37°C)

B. Experimental Procedure:

  • Reagent Preparation :

    • Prepare a 1x Assay Buffer from a concentrated stock and keep it on ice.[18]

    • Reconstitute NADPH, HMG-CoA, and HMGR enzyme in the 1x Assay Buffer to their respective working concentrations. Keep all solutions on ice.[19][20]

    • Prepare serial dilutions of fluvastatin to test a range of concentrations for IC50 determination.

  • Assay Setup :

    • Pre-warm the microplate reader to 37°C.[18][19]

    • Set up wells for:

      • Blank/Negative Control : Contains all components except the HMGR enzyme.

      • Positive Control (Enzyme Activity) : Contains all components except the inhibitor.

      • Inhibitor Test Wells : Contains all components, including the desired concentration of fluvastatin.

    • Add reagents to the wells in a specific order to ensure optimal results, typically: Assay Buffer, Inhibitor (or solvent), NADPH, and HMG-CoA.[18]

  • Initiating the Reaction :

    • Initiate the enzymatic reaction by adding the HMG-CoA Reductase enzyme to all wells except the blank.[18]

    • Immediately place the plate in the microplate reader.

  • Data Acquisition :

    • Measure the absorbance at 340 nm (OD 340) in kinetic mode at 37°C.[22]

    • Take readings every 20-30 seconds for a total duration of 5-10 minutes.[18][22] The rate of reaction is determined by the linear decrease in absorbance over time.

C. Data Analysis:

  • Calculate the rate of NADPH consumption (ΔOD 340/min) from the linear portion of the kinetic curve for each well.

  • The specific activity of the enzyme is calculated using the Beer-Lambert law, considering the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • For inhibitor screening, calculate the percent inhibition for each fluvastatin concentration relative to the positive control (uninhibited enzyme activity).

  • Determine the IC50 value (the concentration of fluvastatin that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental_Workflow cluster_workflow HMG-CoA Reductase Activity Assay Workflow Prep 1. Reagent Preparation (Buffer, NADPH, HMG-CoA, Enzyme, Fluvastatin) Setup 2. Assay Plate Setup (Add Buffer, Inhibitor, NADPH, HMG-CoA to wells) Prep->Setup Initiate 3. Reaction Initiation (Add HMGR Enzyme to start reaction) Setup->Initiate Measure 4. Kinetic Measurement (Read Absorbance at 340 nm, 37°C for 10 min) Initiate->Measure Analyze 5. Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) Measure->Analyze caption Workflow for an HMG-CoA Reductase Inhibition Assay.

Caption: Workflow for an HMG-CoA Reductase Inhibition Assay.

Conclusion

The mechanism of action of fluvastatin sodium is centered on the potent, enantioselective, and competitive inhibition of HMG-CoA reductase by its (3R,5S)-enantiomer. This primary action leads to a significant reduction in hepatic cholesterol synthesis and a subsequent decrease in circulating LDL-cholesterol levels. Furthermore, the inhibition of the mevalonate pathway imparts beneficial pleiotropic effects, including improved endothelial function and anti-inflammatory properties, which are mediated by the reduced synthesis of essential isoprenoid intermediates. This dual action underscores its efficacy in the comprehensive management of cardiovascular risk.

References

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of (3S,5R)-Fluvastatin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] Marketed as a racemic mixture of (3R,5S)- and (3S,5R)-enantiomers, its pharmacological activity resides primarily in the (3R,5S) form.[3] Understanding the pharmacokinetic and bioavailability profile of the (3S,5R)-enantiomer is crucial for a comprehensive grasp of the drug's overall disposition and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of (3S,5R)-fluvastatin sodium, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

Fluvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL-cholesterol from the circulation. Fluvastatin is administered orally as a racemic mixture of its two enantiomers. The (3R,5S)-enantiomer is over 30 times more potent in inhibiting HMG-CoA reductase than the (3S,5R)-enantiomer.[3] Despite its lower pharmacological activity, the (3S,5R)-enantiomer is present in systemic circulation and its pharmacokinetic properties contribute to the overall profile of the drug.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of fluvastatin have been extensively studied, with a focus on both the racemic mixture and its individual enantiomers. The following tables summarize the key quantitative data for (3S,5R)-fluvastatin and racemic fluvastatin from various studies.

Table 1: Pharmacokinetic Parameters of (3S,5R)-Fluvastatin in Healthy Volunteers (Single 40 mg Oral Dose)
ParameterValueReference
AUC (ng·h/mL) 358.20[4]
Cmax (ng/mL) Data not available
Tmax (h) Data not available
t1/2 (h) Data not available

AUC values were found to be significantly higher for (-)-3S,5R-FV than for (+)-3R,5S-FV (358.20 vs 279.68 ng. h/mL).[4]

Table 2: Pharmacokinetic Parameters of Racemic Fluvastatin (Immediate-Release Capsule) in Healthy Subjects
DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
40 mg149.6 ± 56.01.0 ± 0.5528.5 ± 358.81.8 ± 1.1[5]
80 mg1024.7 ± 1085.11.0 ± 0.351417.7 ± 879.21.77 ± 1.23[5]
Table 3: Pharmacokinetic Parameters of Racemic Fluvastatin (Extended-Release Tablet) in Healthy Chinese Subjects
FormulationDayCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Reference
80 mg ER QD161.0 ± 39.02.50242 ± 156[6]
763.9 ± 29.72.60253 ± 91.1[6]
40 mg IR BID1283 ± 2710.78720 ± 776[6]
7382 ± 2550.88917 ± 994[6]

ER: Extended-Release, IR: Immediate-Release, QD: Once Daily, BID: Twice Daily

Table 4: General Pharmacokinetic Properties of Fluvastatin
ParameterValueReference
Absolute Bioavailability 24% (range 9-50%)[2][7]
Protein Binding >98%[2][8]
Volume of Distribution (Vd) 0.35 L/kg[8][9]
Renal Excretion <6%[7]
Fecal Excretion ~95%[1]

Experimental Protocols

The pharmacokinetic data presented above were obtained from clinical studies employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols used in the evaluation of fluvastatin's pharmacokinetics.

Bioequivalence Study of Fluvastatin Extended-Release Tablets

A representative experimental protocol for a bioequivalence study of fluvastatin extended-release tablets is as follows:

  • Study Design: An open-label, randomized, single-dose, two-treatment, two-period, crossover study.[10][11] A washout period of at least seven days separates the two treatment periods.[10][11]

  • Study Population: Healthy adult male and/or female volunteers, typically between 18 and 55 years of age.[12][13] Participants undergo a screening process to ensure they meet the inclusion and exclusion criteria, including a physical examination, vital signs, ECG, and clinical laboratory tests.

  • Dosing and Administration: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference formulation of 80 mg fluvastatin extended-release tablets with a specified volume of water (e.g., 240 mL).[12] Food and fluid intake are standardized during the study period.

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K3EDTA) at predefined time points. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 14, 16, and 18 hours after drug administration.[11]

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen (e.g., at -30°C or below) until analysis.[14] Plasma concentrations of fluvastatin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][14][15]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental methods. Statistical analysis, including analysis of variance (ANOVA), is performed on the log-transformed data to determine the bioequivalence between the test and reference formulations.

Analytical Methodology: LC-MS/MS for Fluvastatin Quantification

The quantification of fluvastatin in plasma is typically achieved using a sensitive and specific LC-MS/MS method.

  • Sample Preparation: A simple protein precipitation method is often employed for sample preparation. An internal standard (e.g., a deuterated analog of fluvastatin) is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: The chromatographic separation is performed on a C18 reversed-phase column.[14] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate fluvastatin from endogenous plasma components.

  • Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.[14][15] The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for fluvastatin and its internal standard.

  • Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Metabolic Pathway of Fluvastatin

Fluvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the main metabolic pathways.

Fluvastatin_Metabolism cluster_CYP Cytochrome P450 Enzymes Fluv (3S,5R)-Fluvastatin CYP2C9 CYP2C9 (~75%) Fluv->CYP2C9 CYP3A4 CYP3A4 (~20%) Fluv->CYP3A4 CYP2C8 CYP2C8 (~5%) Fluv->CYP2C8 M1 5-Hydroxy Fluvastatin CYP2C9->M1 M2 6-Hydroxy Fluvastatin CYP2C9->M2 M3 N-desisopropyl Fluvastatin CYP2C9->M3 CYP3A4->M1 CYP2C8->M1 Metabolites Metabolites Excretion Excretion Metabolites->Excretion Biliary Excretion M1->Metabolites M2->Metabolites M3->Metabolites

Caption: Metabolic pathway of fluvastatin mediated by cytochrome P450 enzymes.

Experimental Workflow for a Fluvastatin Bioequivalence Study

The following diagram outlines the logical flow of a typical bioequivalence study for fluvastatin.

Bioequivalence_Workflow start Study Start screening Subject Screening start->screening randomization Randomization screening->randomization period1 Period 1: Dosing (Test or Reference) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period (≥7 days) sampling1->washout period2 Period 2: Dosing (Crossover) washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Plasma Sample Analysis (LC-MS/MS) sampling2->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis end Study Conclusion stat_analysis->end

Caption: Workflow of a two-period crossover bioequivalence study for fluvastatin.

Discussion

The pharmacokinetics of (3S,5R)-fluvastatin are characterized by rapid and extensive absorption, high plasma protein binding, and significant first-pass metabolism. The liver is the primary site of both metabolism and action for fluvastatin. The major metabolic pathway is hydroxylation, predominantly catalyzed by CYP2C9, with minor contributions from CYP3A4 and CYP2C8.[2][8] The resulting metabolites are pharmacologically less active and are primarily excreted in the feces via biliary elimination.[1]

The enantioselective disposition of fluvastatin is an important consideration. Studies have shown that the plasma concentrations of the less active (-)-3S,5R-enantiomer are higher than those of the active (+)-3R,5S-enantiomer, as indicated by a higher AUC value.[4] This is likely due to the stereoselective hepatic uptake and metabolism of the active enantiomer.

Genetic polymorphisms in CYP2C9 can significantly impact the pharmacokinetics of fluvastatin. Individuals with variant alleles, such as CYP2C92 and CYP2C93, exhibit reduced metabolic capacity, leading to increased plasma concentrations of both fluvastatin enantiomers and a potential for an increased risk of adverse effects.

The bioavailability of fluvastatin is relatively low and can be influenced by food. Administration of the extended-release formulation with a high-fat meal can delay absorption and increase bioavailability.[7][8]

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and bioavailability of this compound. The quantitative data, experimental protocols, and visual diagrams presented herein offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the factors influencing the absorption, distribution, metabolism, and excretion of fluvastatin, including its enantioselective nature and the impact of pharmacogenetics, is essential for its safe and effective use in the treatment of hypercholesterolemia. Further research into the clinical implications of the enantioselective pharmacokinetics of fluvastatin may provide opportunities for optimizing its therapeutic benefits.

References

In Vitro HMG-CoA Reductase Inhibitory Activity of (3S,5R)-Fluvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is clinically used as a racemic mixture of two enantiomers, (3R,5S)-fluvastatin and (3S,5R)-fluvastatin, to lower plasma cholesterol levels and prevent cardiovascular disease.[2] The pharmacological activity of fluvastatin is stereoselective, with the (3R,5S)-enantiomer being significantly more potent in inhibiting HMG-CoA reductase.[3] This technical guide provides an in-depth overview of the in vitro HMG-CoA reductase inhibitory activity of the (3S,5R)-fluvastatin enantiomer, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While extensive data is available for racemic fluvastatin and its active (3R,5S)-enantiomer, specific kinetic parameters for the (3S,5R)-enantiomer are less commonly reported due to its significantly lower activity.

Compound/EnantiomerIC50 (nM)Ki (nM)Notes
(3R,5S)-Fluvastatin~3-20Not explicitly foundThe pharmacologically active enantiomer.
(3S,5R)-Fluvastatin>100Not explicitly foundConsidered to be the inactive or significantly less active enantiomer.[3]
Racemic Fluvastatin8 - 100[4]2 - 250[5]A 1:1 mixture of (3R,5S) and (3S,5R) enantiomers.

Note: The IC50 values can vary depending on the experimental conditions, such as enzyme and substrate concentrations. The provided ranges are compiled from multiple sources. A specific Ki value for (3S,5R)-fluvastatin was not identified in the reviewed literature, which aligns with its characterization as the less active enantiomer.

Experimental Protocols

The following is a detailed methodology for a typical in vitro HMG-CoA reductase inhibition assay, adapted from various sources, suitable for determining the inhibitory activity of fluvastatin enantiomers.[3][6][7][8][9][10][11]

Objective:

To determine and compare the in vitro inhibitory activity of (3S,5R)-fluvastatin and (3R,5S)-fluvastatin on HMG-CoA reductase.

Materials:
  • Enzyme: Purified, recombinant human HMG-CoA reductase (catalytic domain).

  • Substrate: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).

  • Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).

  • Inhibitors: (3S,5R)-fluvastatin and (3R,5S)-fluvastatin, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.

Assay Principle:

The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of HMG-CoA in ultrapure water.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of (3S,5R)-fluvastatin and (3R,5S)-fluvastatin in the assay buffer from a high-concentration stock in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • The assay is typically performed in a 96-well UV-transparent microplate or in quartz cuvettes.

    • For each reaction, prepare a mixture containing the assay buffer, NADPH, and the desired concentration of the fluvastatin enantiomer or solvent control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding HMG-CoA to the pre-incubated mixture.

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C. Record readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the fluvastatin enantiomer relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each enantiomer.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor. Analyze the data using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon or Lineweaver-Burk plots.

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the initial stages of the cholesterol biosynthesis pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase, which is the target of fluvastatin.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA Thiolase Thiolase AcetylCoA->Thiolase AcetoacetylCoA Acetoacetyl-CoA HMGCS HMG-CoA Synthase AcetoacetylCoA->HMGCS HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMGCR Mevalonate Mevalonate Downstream Further steps to Cholesterol Mevalonate->Downstream Thiolase->AcetoacetylCoA HMGCS->HMG_CoA HMGCR->Mevalonate HMGCR_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer, NADPH, and Inhibitor Prep_Buffer->Mix_Reagents Prep_NADPH Prepare NADPH Solution Prep_NADPH->Mix_Reagents Prep_HMGCoA Prepare HMG-CoA Solution Prep_Inhibitor Prepare Fluvastatin Enantiomer Dilutions Prep_Inhibitor->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Add_Enzyme Add HMG-CoA Reductase Pre_Incubate->Add_Enzyme Initiate_Reaction Initiate with HMG-CoA Add_Enzyme->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calc_Velocity Calculate Initial Velocity Measure_Absorbance->Calc_Velocity Calc_Inhibition Determine % Inhibition Calc_Velocity->Calc_Inhibition Kinetic_Analysis Determine Ki (optional) Calc_Velocity->Kinetic_Analysis Plot_Data Generate Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Calculate IC50 Value Plot_Data->Determine_IC50

References

A Technical Guide to the Stereospecific Binding of Fluvastatin to HMG-CoA Reductase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the molecular interactions governing the stereoselective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by the enantiomers of fluvastatin. This guide details the quantitative binding data, the structural basis for stereospecificity, and the experimental protocols used to elucidate these properties.

Introduction: HMG-CoA Reductase and Statin Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is a pivotal enzyme in the mevalonate pathway, responsible for catalyzing the conversion of HMG-CoA to mevalonic acid.[1][2] This reaction is the committed, rate-limiting step in the biosynthesis of cholesterol and other essential isoprenoids.[2][3] Consequently, HMGR is a primary therapeutic target for managing hypercholesterolemia.

Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase.[4] By binding to the active site of the enzyme, they block the access of the natural substrate, HMG-CoA, thereby reducing endogenous cholesterol production.[4][5] Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is prescribed for the treatment of hypercholesterolemia.[6][7] It is commercially available as a racemic mixture of two enantiomers: (+)-(3R,5S)-fluvastatin and (-)-(3S,5R)-fluvastatin.[6][7][8][9] The pharmacological activity, however, resides almost exclusively in one of these stereoisomers, underscoring the critical importance of stereochemistry in its mechanism of action.[9][10][11]

Stereoselectivity and Quantitative Analysis of Fluvastatin Binding

The inhibitory potency of fluvastatin is highly dependent on the stereochemistry of its dihydroxy heptenoic acid side chain. This side chain mimics the mevalonate intermediate of the natural substrate. The literature consistently demonstrates that the (+)-(3R,5S)-enantiomer is significantly more active in inhibiting HMG-CoA reductase than the (-)-(3S,5R)-enantiomer.[9][10][11]

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. Comparative studies of the fluvastatin enantiomers reveal a stark difference in their ability to inhibit HMGR. The (3R,5S) isomer exhibits a potency in the nanomolar range, comparable to other clinically effective statins, while the (3S,5R) isomer is substantially less active.[10]

Table 1: Inhibitory Potency (IC50) of Fluvastatin Enantiomers against HMG-CoA Reductase

EnantiomerIC50 Value (nM)Potency Relative to (3S,5R)
(+)-(3R,5S)-Fluvastatin3 - 20> 30x more potent[11]
(-)-(3S,5R)-FluvastatinSignificantly higher / Inactive-

Note: Data compiled from a study comparing various statins, where the IC50 for 3R,5S-fluvastatin was found to be much smaller than for 3S,5R-fluvastatin, indicating the latter is largely inactive.[10]

Binding Thermodynamics

Isothermal titration calorimetry (ITC) has been used to dissect the thermodynamic forces driving the binding of statins to HMGR. For racemic fluvastatin, the binding is characterized by a favorable entropic contribution and a negligible enthalpic change at 25°C.[12][13] This suggests that hydrophobic interactions and the release of ordered water molecules from the active site are the primary drivers for binding.

Table 2: Thermodynamic Parameters for Racemic Fluvastatin Binding to HMG-CoA Reductase

ParameterValueUnit
Inhibition Constant (Kᵢ)2 - 250nM
Binding Enthalpy (ΔH)~ 0kcal/mol
Entropy Contribution (-TΔS)-9.0kcal/mol
Gibbs Free Energy (ΔG)-9.0kcal/mol

Data from microcalorimetric analysis of racemic fluvastatin at 25°C.[12][13]

Structural Basis of Stereospecific Recognition

The crystal structure of the catalytic domain of human HMG-CoA reductase in complex with fluvastatin (PDB ID: 1HWI) provides a detailed atomic-level view of the molecular interactions responsible for its inhibitory activity.[5][14] The statin's HMG-like moiety, which includes the critical 3- and 5-hydroxyl groups, occupies the same site as the HMG portion of the natural substrate, HMG-CoA, effectively blocking its entry.[5]

The stereospecificity arises from the precise orientation of these hydroxyl groups. In the active (+)-(3R,5S)-enantiomer, the 3-hydroxyl and 5-hydroxyl groups form a network of hydrogen bonds with specific residues in the enzyme's active site. These interactions are crucial for high-affinity binding.

Key interacting residues include:

  • Arg590: Forms hydrogen bonds and a salt bridge with the carboxylate group of fluvastatin.

  • Glu559: Interacts with the 5-hydroxyl group.

  • Asn658: Forms hydrogen bonds that help stabilize the inhibitor's position.

  • Lys691: A key catalytic residue that interacts with the HMG-like moiety.

The (-)-(3S,5R)-enantiomer, due to its different spatial arrangement of the hydroxyl groups, cannot form this optimal set of interactions simultaneously. The incorrect orientation leads to steric hindrance and a loss of key hydrogen bonds, resulting in significantly weaker binding and poor inhibitory activity.

Experimental Protocols

The characterization of fluvastatin's binding and inhibition relies on established biochemical and biophysical techniques.

HMG-CoA Reductase Activity/Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMGR by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.[15][16][17]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5).[10]

    • Prepare stock solutions of HMG-CoA substrate, NADPH, and the HMG-CoA reductase enzyme.[15][17]

    • Prepare serial dilutions of the test inhibitors ((+)-(3R,5S)- and (-)-(3S,5R)-fluvastatin) in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test inhibitor solution to each well.

    • Add the HMG-CoA reductase enzyme to all wells except the negative control. Incubate for a predetermined time to allow inhibitor binding.

    • Initiate the enzymatic reaction by adding the HMG-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a microplate spectrophotometer.[17]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Dialyze the purified HMG-CoA reductase protein and the fluvastatin enantiomers into an identical buffer to minimize heat of dilution effects.

    • Thoroughly degas all solutions before use.

  • ITC Experiment:

    • Load the HMG-CoA reductase solution into the sample cell of the calorimeter.

    • Load the concentrated fluvastatin solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the fluvastatin solution into the protein solution. The heat change after each injection is measured.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: Kₐ (1/Kᵢ), ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[12]

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.

Methodology Outline:

  • Protein Expression and Purification: Express the catalytic domain of human HMG-CoA reductase in a suitable system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.

  • Crystallization: Mix the purified protein with the specific fluvastatin enantiomer. Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. A molecular model of the protein-ligand complex is built into this map and refined to best fit the experimental data, yielding a final atomic-coordinate model (e.g., PDB: 1HWI).[14]

Visualizations: Pathways and Workflows

Diagram 1: HMG-CoA Reductase Catalytic Reaction

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMGR HMG-CoA Reductase HMG_CoA->HMGR NADPH1 2 NADPH NADPH1->HMGR Mevaldyl_CoA Mevaldyl-CoA (Intermediate) HMGR->Mevaldyl_CoA NADP 2 NADP+ HMGR->NADP CoA CoA-SH HMGR->CoA Mevaldehyde Mevaldehyde (Intermediate) Mevaldyl_CoA->Mevaldehyde Mevalonate Mevalonate Mevaldehyde->Mevalonate

Caption: The enzymatic reduction of HMG-CoA to Mevalonate by HMGR.

Diagram 2: Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, NADPH, HMG-CoA Mix Combine Buffer, NADPH, Inhibitor, and Enzyme Reagents->Mix Inhibitor Prepare Serial Dilutions of Fluvastatin Isomers Inhibitor->Mix Enzyme Prepare HMGR Enzyme Solution Enzyme->Mix Incubate Pre-incubate Mix->Incubate Initiate Initiate with HMG-CoA Incubate->Initiate Measure Monitor A340nm over time Initiate->Measure Rates Calculate Reaction Rates Measure->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot Fit Non-linear Regression Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Experimental workflow for determining inhibitor IC50 values.

Diagram 3: Stereospecific Binding of Fluvastatin Isomers

Binding_Stereospecificity cluster_active (3R,5S)-Fluvastatin (Active) cluster_inactive (3S,5R)-Fluvastatin (Inactive) Active_Isomer (3R,5S) Isomer Optimal_Fit Optimal Fit in Active Site Active_Isomer->Optimal_Fit H_Bonds Forms Key H-Bonds (Glu559, Arg590) Optimal_Fit->H_Bonds High_Affinity High-Affinity Binding Potent Inhibition H_Bonds->High_Affinity HMGR HMGR Active Site High_Affinity->HMGR Binds Tightly Inactive_Isomer (3S,5R) Isomer Poor_Fit Suboptimal Fit (Steric Hindrance) Inactive_Isomer->Poor_Fit Lost_Bonds Loses Critical H-Bond Interactions Poor_Fit->Lost_Bonds Low_Affinity Low-Affinity Binding Weak Inhibition Lost_Bonds->Low_Affinity Low_Affinity->HMGR Binds Weakly

Caption: Contrasting binding modes of fluvastatin's stereoisomers.

Conclusion

The inhibition of HMG-CoA reductase by fluvastatin is a stark example of stereospecificity in drug-target interactions. The therapeutic effect is almost entirely attributable to the (+)-(3R,5S)-enantiomer, which binds with high affinity to the enzyme's active site. This high-affinity binding is driven by a precise network of hydrogen bonds and hydrophobic interactions that cannot be effectively formed by its (-)-(3S,5R) counterpart. Understanding this structural and thermodynamic basis for stereospecific binding is crucial for the rational design of new, more potent, and selective enzyme inhibitors in drug development. The experimental protocols detailed herein represent the standard methodologies for characterizing such critical molecular recognition events.

References

Methodological & Application

Application Notes and Protocols for Measuring (3S,5R)-Fluvastatin Sodium Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] The active form is the (3R,5S) enantiomer, which specifically blocks the conversion of HMG-CoA to mevalonate.[1][4] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn stimulates the upregulation of LDL receptors and enhances the clearance of LDL cholesterol from the bloodstream.[1][2] Beyond its lipid-lowering effects, fluvastatin exhibits pleiotropic properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines, making it a subject of interest in oncology research.[5][6][7]

The efficacy of (3S,5R)-fluvastatin sodium in a cell-based context can be quantified by a series of assays that measure its impact on its direct target, the cholesterol biosynthesis pathway, and subsequent cellular phenotypes such as proliferation, viability, and apoptosis. These application notes provide detailed protocols for key cell-based assays to comprehensively evaluate the biological activity of fluvastatin.

Mechanism of Action: The HMG-CoA Reductase Pathway

Fluvastatin's primary mechanism involves the direct inhibition of HMG-CoA reductase (HMGCR).[8] This enzyme catalyzes a critical step in the mevalonate pathway, which is responsible for producing cholesterol and various non-sterol isoprenoids.[3][9] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are crucial for intracellular signaling, cell proliferation, and survival.[3][10][11] By blocking this pathway, fluvastatin not only reduces cholesterol levels but also disrupts these fundamental cellular processes, leading to its anti-proliferative and pro-apoptotic effects.[5][12]

HMG_CoA_Pathway cluster_pathway Mevalonate Pathway cluster_inhibitor Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenoids Isoprenoid Precursors (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Proteins Prenylated Proteins (e.g., Ras, Rho) Isoprenoids->Proteins Cell_Signaling Cell Signaling, Proliferation, Survival Proteins->Cell_Signaling Regulates Fluvastatin (3S,5R)-Fluvastatin Fluvastatin->HMG_CoA_Reductase_point Experimental_Workflow Culture 1. Cell Culture (Select appropriate cell line) Treat 2. Fluvastatin Treatment (Dose-response & time-course) Culture->Treat Harvest 3. Cell Harvesting (Collect cells/lysates) Treat->Harvest Assays 4. Perform Assays Harvest->Assays Viability Viability / Proliferation (MTS, Crystal Violet) Assays->Viability Apoptosis Apoptosis (Annexin V, Western Blot) Assays->Apoptosis CellCycle Cell Cycle (PI Staining) Assays->CellCycle Target Target Activity (HMGR Assay) Assays->Target Analysis 5. Data Analysis (Calculate IC50, % Apoptosis, etc.) Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Target->Analysis Report 6. Interpretation & Reporting Analysis->Report Logical_Relationship Inhibition Level 1: Target Engagement Fluvastatin inhibits HMGCR HMGR_Assay HMGR Activity Assay Inhibition->HMGR_Assay measured by Pathway Level 2: Pathway Modulation Mevalonate pathway is blocked Inhibition->Pathway leads to Cholesterol_Assay Cholesterol Biosynthesis Assay Pathway->Cholesterol_Assay measured by Phenotype Level 3: Cellular Phenotype Cellular processes are disrupted Pathway->Phenotype results in Viability_Assay Cell Viability Assay Phenotype->Viability_Assay measured by Apoptosis_Assay Apoptosis Assay Phenotype->Apoptosis_Assay measured by CellCycle_Assay Cell Cycle Analysis Phenotype->CellCycle_Assay measured by

References

Application Notes and Protocols: (3S,5R)-Fluvastatin Sodium in Cholesterol Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic statin drug used to lower cholesterol levels and prevent cardiovascular disease.[1] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] Fluvastatin is commercially available as a racemic mixture of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin.[2][4] The pharmacological activity of fluvastatin primarily resides in the (+)-(3R,5S) isomer, which is a potent inhibitor of HMG-CoA reductase.[4][5] Conversely, the (-)-(3S,5R)-fluvastatin enantiomer exhibits significantly lower inhibitory activity, making it an ideal negative control for in vitro and in vivo studies investigating the specific effects of HMG-CoA reductase inhibition.[4][6]

These application notes provide detailed protocols for utilizing (3S,5R)-fluvastatin sodium in cholesterol biosynthesis research, focusing on its use as a negative control to delineate the specific effects of HMG-CoA reductase inhibition by its active counterpart, (3R,5S)-fluvastatin.

Mechanism of Action

Fluvastatin competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate.[2] This inhibition leads to a reduction in intracellular cholesterol levels. The depletion of intracellular cholesterol activates a signaling cascade mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), primarily SREBP-2.[7][8] Inactive SREBP precursors reside in the endoplasmic reticulum. Upon cholesterol depletion, SREBPs are proteolytically cleaved and the active N-terminal domain translocates to the nucleus.[7] In the nucleus, SREBP-2 upregulates the transcription of genes involved in cholesterol biosynthesis and uptake, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[7] The upregulation of LDLR leads to increased clearance of LDL cholesterol from the circulation.

Diagram of the Cholesterol Biosynthesis and Regulatory Pathway

Cholesterol_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cluster_extracellular Extracellular Space AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGCR) Cholesterol_Cytoplasm Cholesterol Mevalonate->Cholesterol_Cytoplasm Multiple Steps SREBP2_inactive Inactive SREBP-2 Cholesterol_Cytoplasm->SREBP2_inactive Inhibits cleavage SREBP2_cleavage SREBP-2 Cleavage SREBP2_inactive->SREBP2_cleavage Transport SREBP2_active Active SREBP-2 SREBP2_cleavage->SREBP2_active Proteolysis HMGCR_gene HMGCR Gene SREBP2_active->HMGCR_gene Activates Transcription LDLR_gene LDLR Gene SREBP2_active->LDLR_gene Activates Transcription HMGCR_gene->HMG_CoA Translation LDLR LDL Receptor LDLR_gene->LDLR Translation LDL LDL Fluvastatin (3R,5S)-Fluvastatin Fluvastatin->HMG_CoA Inhibits Fluvastatin_inactive (3S,5R)-Fluvastatin (Negative Control) Fluvastatin_inactive->HMG_CoA No significant inhibition LDLR->LDL Binds and internalizes

Caption: Simplified overview of the cholesterol biosynthesis pathway and its regulation by SREBP-2, highlighting the inhibitory action of (3R,5S)-fluvastatin on HMG-CoA reductase.

Quantitative Data Summary

The following tables summarize quantitative data on the activity of fluvastatin enantiomers and the cellular responses to fluvastatin treatment.

Table 1: Inhibitory Activity of Fluvastatin Enantiomers on HMG-CoA Reductase

CompoundIC₅₀ (nM)Potency Relative to (3R,5S)Reference
(3R,5S)-Fluvastatin3-20-[9]
(3S,5R)-Fluvastatin>1000>30-fold less potent[5]

Table 2: Effect of Racemic Fluvastatin on Cholesterol Synthesis in Cultured Cells

Cell LineIC₅₀ for Cholesterol Synthesis Inhibition (µM)Reference
HepG20.01
CV-10.05
CHO0.1

Table 3: Dose-Dependent Effect of Racemic Fluvastatin on Plasma Lipid Levels in Humans

Daily Dose (mg)LDL Cholesterol Reduction (%)Total Cholesterol Reduction (%)Triglyceride Reduction (%)Reference
1015113[10]
20221710[10]
40251912[10]
80332517.5[10]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound in cholesterol biosynthesis research.

Protocol 1: In Vitro HMG-CoA Reductase Activity Assay

This protocol is designed to measure the enzymatic activity of HMG-CoA reductase and assess the inhibitory potential of fluvastatin enantiomers. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase enzyme (purified or recombinant)

  • HMG-CoA Reductase Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • NADPH

  • HMG-CoA (substrate)

  • (3R,5S)-Fluvastatin sodium (positive control inhibitor)

  • This compound (test compound/negative control)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of HMG-CoA in assay buffer.

    • Prepare stock solutions of (3R,5S)-fluvastatin sodium and this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • HMG-CoA Reductase enzyme

      • NADPH solution

      • Fluvastatin solution (or vehicle control)

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the HMG-CoA substrate to each well to start the reaction.

  • Measurement:

    • Immediately begin measuring the absorbance at 340 nm every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute).

    • Determine the percent inhibition for each concentration of the fluvastatin enantiomers compared to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value for each enantiomer.

Diagram of the HMG-CoA Reductase Activity Assay Workflow

HMGCR_Assay_Workflow start Start reagent_prep Prepare Reagents: - HMG-CoA Reductase - NADPH - HMG-CoA - Fluvastatin Enantiomers start->reagent_prep plate_setup Set up 96-well plate: - Add enzyme, NADPH, and inhibitor/vehicle reagent_prep->plate_setup incubation Incubate at 37°C for 10 min plate_setup->incubation reaction_start Initiate reaction by adding HMG-CoA incubation->reaction_start measurement Measure A340 kinetically at 37°C reaction_start->measurement data_analysis Calculate reaction rates and % inhibition measurement->data_analysis end End data_analysis->end

Caption: A step-by-step workflow for the in vitro HMG-CoA reductase activity assay.

Protocol 2: Cellular LDL Cholesterol Uptake Assay

This protocol measures the uptake of fluorescently labeled LDL by cultured cells (e.g., HepG2) and can be used to assess the effect of fluvastatin treatment on LDL receptor activity.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Lipoprotein-deficient serum (LPDS)

  • Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)

  • (3R,5S)-Fluvastatin sodium

  • This compound

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Cholesterol Depletion and Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Replace the medium with a medium containing LPDS to upregulate LDLR expression.

    • Add (3R,5S)-fluvastatin sodium, this compound, or vehicle control to the appropriate wells at the desired concentrations.

    • Incubate for 24 hours.

  • LDL Uptake:

    • Remove the treatment medium and wash the cells with serum-free medium.

    • Add medium containing fluorescently labeled LDL to each well.

    • Incubate for 2-4 hours at 37°C.

  • Measurement:

    • Remove the LDL-containing medium and wash the cells with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate excitation/emission wavelengths for the chosen fluorescent label.

  • Data Analysis:

    • Quantify the fluorescence intensity per well.

    • Normalize the fluorescence to cell number (e.g., by using a DNA stain like Hoechst 33342).

    • Compare the LDL uptake in fluvastatin-treated cells to the vehicle-treated control.

Protocol 3: Western Blot Analysis of SREBP-2 Activation

This protocol is used to detect the active, nuclear form of SREBP-2, indicating its activation in response to cholesterol depletion by fluvastatin.

Materials:

  • Cultured cells (e.g., HepG2)

  • (3R,5S)-Fluvastatin sodium

  • This compound

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against SREBP-2 (recognizing the N-terminal domain)

  • Primary antibody for loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture and treat cells with (3R,5S)-fluvastatin sodium, this compound, or vehicle as described in Protocol 2.

  • Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Probe for loading controls to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensity for the precursor (in cytoplasm) and mature (in nucleus) forms of SREBP-2.

    • Normalize the SREBP-2 band intensity to the respective loading control.

    • Compare the levels of nuclear SREBP-2 in treated versus control cells.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the mRNA expression levels of SREBP-2 target genes, such as HMGCR and LDLR, to assess the transcriptional response to fluvastatin treatment.

Materials:

  • Cultured cells (e.g., HepG2)

  • (3R,5S)-Fluvastatin sodium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Primer Sequences (Human):

  • HMGCR:

    • Forward: 5'-GACGTGAACCTATGCTGGTCAG-3'[11]

    • Reverse: 5'-GGTATCTGTTTCAGCCACTAAGG-3'[11]

  • LDLR:

    • Forward: 5'-GACGTGGCGTGAACATCTG-3'[7]

    • Reverse: 5'-GTCGTCCAGGACTGCTTCTC-3'[7]

  • GAPDH (example):

    • Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

  • Cell Treatment and RNA Extraction:

    • Culture and treat cells with fluvastatin enantiomers as described in Protocol 2.

    • Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the fold change in gene expression in treated cells relative to the vehicle control.

Diagram of the Logical Relationship for Enantiomer Use

Enantiomer_Logic cluster_treatments Experimental Groups cluster_outcomes Expected Outcomes Experiment Cholesterol Biosynthesis Experiment Active_Enantiomer (3R,5S)-Fluvastatin (Active Inhibitor) Experiment->Active_Enantiomer Inactive_Enantiomer (3S,5R)-Fluvastatin (Negative Control) Experiment->Inactive_Enantiomer Vehicle Vehicle Control (e.g., DMSO) Experiment->Vehicle Active_Outcome Inhibition of HMGCR ↓ Cholesterol Synthesis ↑ LDLR Expression Active_Enantiomer->Active_Outcome Inactive_Outcome No significant effect on HMGCR or cholesterol synthesis Inactive_Enantiomer->Inactive_Outcome Vehicle_Outcome Baseline activity Vehicle->Vehicle_Outcome Conclusion Conclusion: Observed effects are due to specific HMG-CoA reductase inhibition Active_Outcome->Conclusion Inactive_Outcome->Conclusion Vehicle_Outcome->Conclusion

Caption: Logical workflow demonstrating the use of (3S,5R)-fluvastatin as a negative control to validate the specificity of effects observed with the active (3R,5S) enantiomer.

Conclusion

The use of the specific enantiomer this compound as a negative control is a critical component of rigorous research into the effects of HMG-CoA reductase inhibition. By comparing the cellular and molecular responses to the active (3R,5S) enantiomer with the inactive (3S,5R) enantiomer, researchers can confidently attribute their findings to the specific inhibition of the cholesterol biosynthesis pathway. The detailed protocols provided herein offer a robust framework for conducting such controlled experiments, enabling a deeper understanding of the multifaceted roles of cholesterol metabolism in health and disease.

References

Method 1: Reversed-Phase HPLC-MS/MS for Fluvastatin Enantiomers in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

An enantioselective High-Performance Liquid Chromatography (HPLC) method is critical for the separation and quantification of fluvastatin enantiomers, ensuring the quality and efficacy of the drug product. Fluvastatin, a competitive inhibitor of HMG-CoA reductase, contains two chiral centers, resulting in four stereoisomers. The commercially available drug is a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers, with the (3R, 5S) form being pharmacologically more active. The ability to separate these enantiomers is crucial for pharmacokinetic studies, quality control, and stability testing.

This application note details two distinct chiral HPLC methods for the effective separation of fluvastatin enantiomers: a reversed-phase method suitable for analysis in biological matrices and a normal-phase method for drug substance analysis.

This method is adapted from a procedure for the enantioselective analysis of fluvastatin in human plasma, making it ideal for pharmacokinetic and clinical research.[1][2]

Experimental Protocol

Chromatographic Conditions:

  • Column: ChiralCel OD-R[1][2]

  • Mobile Phase: Acetonitrile: Methanol: Water (24:36:40, v/v/v) containing 0.1% Formic Acid[1][2]

  • Flow Rate: A typical flow rate of 0.5-1.0 mL/min is recommended.

  • Temperature: Ambient

  • Detector: Mass Spectrometer (MS/MS)[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][2]

  • Monitored Transitions:

    • Fluvastatin Enantiomers: m/z 410.6 → 348.2[1][2]

    • Internal Standard (Warfarin): m/z 307.1 → 161.6[1][2]

Sample Preparation (from Plasma):

  • Adjust the pH of the plasma sample to 5.0.[1][2]

  • Perform a liquid-liquid extraction using diisopropyl ether.[1][2]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase before injection.

Method 2: Normal-Phase HPLC-UV for Fluvastatin Enantiomer Determination

This method is well-suited for determining the enantiomeric purity of fluvastatin in bulk drug substance or pharmaceutical formulations.[3][4]

Experimental Protocol

Chromatographic Conditions:

  • Column: Chiralpak AD, 4.6 x 250 mm[3][4]

  • Mobile Phase: n-Hexane: Isopropanol: Trifluoroacetic Acid (90:10:0.1, v/v/v)[3][4]

  • Flow Rate: 0.5 mL/min[3][4]

  • Temperature: Ambient

  • Detector: UV at 239 nm[3][4]

Sample Preparation (Standard Solution):

  • Prepare a stock solution of racemic fluvastatin in a suitable solvent (e.g., mobile phase or methanol).

  • Dilute the stock solution to the desired concentration range (e.g., 20 µmol/L - 300 µmol/L) using the mobile phase.[3][4]

Data Presentation

The following table summarizes the operational parameters and performance for the two described HPLC methods.

ParameterMethod 1: Reversed-PhaseMethod 2: Normal-Phase
Stationary Phase ChiralCel OD-RChiralpak AD (4.6 x 250 mm)[3][4]
Mobile Phase ACN:MeOH:H₂O (24:36:40) + 0.1% Formic Acid[1][2]n-Hexane:IPA:TFA (90:10:0.1)[3][4]
Flow Rate 0.5 - 1.0 mL/min (Typical)0.5 mL/min[3][4]
Detection MS/MS (m/z 410.6 → 348.2)[1][2]UV at 239 nm[3][4]
Retention Time (-)-3S,5R-FV ~21.5 min[1]Not specified
Retention Time (+)-3R,5S-FV ~24.0 min[1]Not specified
Application Analysis in biological matrices (plasma)[1][2]Purity testing in bulk drug/formulations[3][4]

Experimental Workflow Visualization

The logical workflow for the chiral separation of fluvastatin enantiomers by HPLC is depicted below. This process is generally applicable to both normal and reversed-phase methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis Sample Racemic Fluvastatin (Bulk or in Plasma) Extraction Extraction / Dilution Sample->Extraction Injector HPLC Injection Extraction->Injector Column Chiral Column (e.g., Chiralpak AD or ChiralCel OD-R) Injector->Column Detector Detection (UV or MS/MS) Column->Detector Pump Mobile Phase Delivery Pump->Column Data Chromatogram (Separated Peaks) Detector->Data Report Quantification & Reporting Data->Report

Caption: General workflow for the chiral HPLC separation of fluvastatin enantiomers.

References

Application Notes and Protocols: (3S,5R)-Fluvastatin Sodium for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, a synthetic inhibitor of HMG-CoA reductase, is widely recognized for its cholesterol-lowering effects. Emerging evidence has highlighted its potential as an anticancer agent, capable of inducing apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms and protocols for utilizing (3S,5R)-fluvastatin sodium to induce programmed cell death in cancer research models. The document details the key signaling pathways affected by fluvastatin and offers step-by-step experimental protocols for assessing its apoptotic effects.

Introduction

Statins, including fluvastatin, function by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway. This inhibition not only curtails cholesterol biosynthesis but also affects the production of other isoprenoid intermediates essential for various cellular functions, including cell growth and survival. In cancer cells, the disruption of these pathways can trigger apoptosis, making fluvastatin a compound of interest for oncological research and drug development. Fluvastatin has been shown to induce apoptosis in hepatocellular carcinoma, breast cancer, non-small cell lung cancer, and endometrial cancer cell lines through various mechanisms, including the mitochondria-operated pathway and modulation of the Akt and ERK signaling cascades.[1][2][3][4]

Data Presentation

The pro-apoptotic efficacy of fluvastatin varies across different cancer cell lines and experimental conditions. The following tables summarize quantitative data from published studies.

Table 1: Effect of Fluvastatin on Cell Proliferation and Apoptosis in Breast Cancer

Cancer TypeGradeTreatmentDurationEffect on Proliferation (Ki-67)Effect on Apoptosis (Cleaved Caspase-3)Reference
Breast CancerHigh Grade80 mg/day Fluvastatin21-50 daysMedian decrease of 7.2%60% of tumors showed an increase[5]
Breast CancerLow Grade80 mg/day Fluvastatin21-50 daysMedian decrease of 0.3%13% of tumors showed an increase[5]

Table 2: In Vitro Effects of Fluvastatin on Various Cancer Cell Lines

Cell LineCancer TypeFluvastatin ConcentrationDurationObserved EffectsReference
HepG2, SMMC-7721, MHCC-97HHepatocellular CarcinomaNot specifiedNot specifiedInhibition of proliferation, induction of G2/M arrest and apoptosis.[1][1]
H441, A549Non-Small Cell Lung Cancer< 40 µmol/L48 hoursInhibition of cell growth, enhanced apoptosis, increased cleaved PARP and caspase-3.[2][2]
KLE, RL95-2Endometrial Cancer5, 10, 15, 20 µM72 hoursSuppression of proliferation, induction of apoptosis, increased p53 and cleaved caspase-3.[6][6]
HSC-3Tongue CarcinomaNot specifiedNot specifiedInduction of apoptosis, increased caspase-3 activity.[4][4]

Signaling Pathways

Fluvastatin-induced apoptosis involves multiple signaling cascades. A key mechanism is the intrinsic or mitochondrial pathway of apoptosis. Fluvastatin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1]

Furthermore, fluvastatin has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and MEK/ERK pathways.[2][4] By reducing the phosphorylation and activation of Akt and ERK, fluvastatin diminishes their downstream effects on cell survival and proliferation, thereby sensitizing cancer cells to apoptosis.

Fluvastatin_Apoptosis_Pathway Fluvastatin This compound HMGCR HMG-CoA Reductase Fluvastatin->HMGCR inhibits Akt Akt Signaling Fluvastatin->Akt inhibits ERK ERK Signaling Fluvastatin->ERK inhibits Bcl2 Bcl-2 Fluvastatin->Bcl2 downregulates Bax Bax Fluvastatin->Bax upregulates Mevalonate Mevalonate Pathway HMGCR->Mevalonate GGPP Geranylgeranyl Pyrophosphate Mevalonate->GGPP GGPP->Akt activates GGPP->ERK activates Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Apoptosis inhibits Mitochondria Mitochondria Bcl2->Mitochondria inhibits Bax->Mitochondria promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Fluvastatin-induced apoptosis signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess fluvastatin-induced apoptosis in cancer cell lines.

Experimental_Workflow cluster_prep Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture FluvastatinTreatment 2. Fluvastatin Treatment CellCulture->FluvastatinTreatment AnnexinV 3a. Annexin V/PI Staining (Flow Cytometry) FluvastatinTreatment->AnnexinV CaspaseAssay 3b. Caspase Activity Assay FluvastatinTreatment->CaspaseAssay WesternBlot 3c. Western Blotting FluvastatinTreatment->WesternBlot TUNEL 3d. TUNEL Assay FluvastatinTreatment->TUNEL Data 4. Quantitative & Qualitative Analysis AnnexinV->Data CaspaseAssay->Data WesternBlot->Data TUNEL->Data

Caption: General experimental workflow for assessing fluvastatin-induced apoptosis.

Cell Culture and Fluvastatin Treatment

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Vehicle control (e.g., DMSO or sterile water)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the cancer cells in culture plates at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • On the following day, treat the cells with varying concentrations of fluvastatin (e.g., 5, 10, 20, 40 µM). Include a vehicle-only control.

  • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • After fluvastatin treatment, harvest both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-3 Activity Assay

This assay quantitatively measures the activity of the key executioner caspase.

Materials:

  • Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

  • 96-well plate (black or clear, depending on the assay)

  • Plate reader

Protocol:

  • After treatment, lyse the cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TdT reaction mix

  • Fluorescence microscope

Protocol:

  • Culture and treat cells on coverslips or in chamber slides.

  • Fix the cells with fixation solution.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TdT reaction mix, which contains TdT and labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • If necessary, counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

This compound is a promising agent for inducing apoptosis in various cancer cell lines. The protocols and data presented here provide a framework for researchers to investigate its anticancer properties. By understanding the underlying signaling pathways and employing the detailed experimental methods, scientists can further elucidate the therapeutic potential of fluvastatin in oncology.

References

Application Notes and Protocols for the Spectrophotometric Determination of Fluvastatin Sodium in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative determination of Fluvastatin Sodium (FVS) in pharmaceutical formulations using UV-Vis spectrophotometry. The protocols are based on established and validated methods to ensure accuracy, precision, and reliability.

Introduction

Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a key step in cholesterol biosynthesis. It is widely used in the treatment of hypercholesterolemia. Accurate and reliable analytical methods are crucial for the quality control of fluvastatin sodium in bulk and in its pharmaceutical dosage forms. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid approach for its quantification. Several spectrophotometric methods have been developed, including direct UV analysis, derivative spectrophotometry, and kinetic methods. This note primarily details a direct UV spectrophotometric method and provides comparative data for other techniques.

Quantitative Data Summary

The following tables summarize the validation parameters of various spectrophotometric methods for the determination of fluvastatin sodium, allowing for easy comparison.

Table 1: Direct UV Spectrophotometric Methods

ParameterMethod 1Method 2Method 3
Solvent/Medium 0.1 M Sodium Hydroxide[1][2]Ethanol[3]Dimethylformamide (DMF)[4]
λmax (nm) 304[1][2][5]304[3]304[4]
Linearity Range (µg/mL) 5 - 25[1][2]10 - 50[3]5 - 30[4]
Correlation Coefficient (r²) 0.9999[1][2]0.9994[3]0.998[4]
LOD (µg/mL) 0.0811[1]0.018463[3]1.501[4]
LOQ (µg/mL) 0.2460[1]0.615432[3]4.550[4]
Accuracy (% Recovery) 98.60 - 101.70[1][2]91.75 - 91.85[3]100.02 - 100.04[4]
Precision (%RSD) ≤ 0.937[1]0.188696[3]0.32[4]

Table 2: Derivative and Kinetic Spectrophotometric Methods

ParameterThird Derivative MethodKinetic Method (Rate Data)Kinetic Method (Fixed Time)
Method Principle Measurement at 318.6 nm (zero-crossing of degradate)[6]Reaction with NBD-Cl, measuring absorbance increase over time[7][8]Reaction with NBD-Cl, measuring absorbance at a fixed time[7][8]
Solvent/Medium Methanol[6]Acetone[7][8]Acetone[7][8]
λmax (nm) 318.6[6]462[7][8]462[7][8]
Linearity Range (µg/mL) 4 - 20[6]15.0 - 50.0[7][8]10.0 - 90.0[7][8]
Correlation Coefficient (r) 0.9994[6]Not SpecifiedNot Specified
LOD (µg/mL) Not Specified0.017[7][8]0.134[7][8]
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 99.94 ± 0.836[6]Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot SpecifiedNot Specified

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh Fluvastatin Sodium (Standard or Sample) B Dissolve in Solvent (e.g., 0.1 M NaOH) A->B C Sonication (if necessary) B->C D Dilute to Final Volume C->D E Set Spectrophotometer Parameters (λmax = 304 nm) D->E F Measure Absorbance of Blank E->F G Measure Absorbance of Standards and Samples F->G H Construct Calibration Curve G->H I Calculate Concentration of Fluvastatin in Samples H->I J Statistical Analysis (Accuracy, Precision) I->J

Caption: Experimental workflow for the spectrophotometric determination of Fluvastatin Sodium.

Detailed Experimental Protocol: Direct UV Spectrophotometry

This protocol describes a simple and cost-effective method for the determination of fluvastatin sodium in bulk and pharmaceutical formulations using 0.1 M sodium hydroxide as the solvent.[1][2]

1. Materials and Reagents

  • Fluvastatin Sodium reference standard

  • Fluvastatin Sodium tablets (e.g., 80 mg)[1]

  • Sodium Hydroxide (NaOH), analytical grade

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

2. Preparation of Solutions

  • 0.1 M Sodium Hydroxide Solution: Dissolve 4.0 g of NaOH in 1000 mL of distilled water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fluvastatin Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.1 M NaOH.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by appropriate dilution with 0.1 M NaOH.[1][2] For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1 M NaOH.

3. Sample Preparation (from Tablets)

  • Weigh and finely powder at least 10 fluvastatin sodium tablets to get a uniform mixture.

  • Accurately weigh a portion of the powder equivalent to 10 mg of fluvastatin sodium and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of 0.1 M NaOH and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with 0.1 M NaOH and mix well.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41).

  • From the filtered solution, pipette an appropriate volume into a volumetric flask and dilute with 0.1 M NaOH to obtain a final concentration within the linearity range (e.g., 15 µg/mL).

4. Spectrophotometric Measurement

  • Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

  • Use 0.1 M NaOH as the blank to zero the instrument.

  • Record the absorption spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax), which should be around 304 nm.[1][2][5]

  • Set the instrument to measure the absorbance at 304 nm.

  • Measure the absorbance of all working standard solutions and the prepared sample solution.

5. Data Analysis

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions (in µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be close to 1 (e.g., >0.999) to demonstrate good linearity.

  • Quantification of Fluvastatin in Sample: Using the regression equation from the calibration curve, calculate the concentration of fluvastatin sodium in the sample solution from its measured absorbance.

  • Calculate the amount of fluvastatin sodium per tablet using the following formula:

    Amount per tablet (mg) = (C × D × A) / W

    Where:

    • C = Concentration of fluvastatin from the calibration curve (µg/mL)

    • D = Dilution factor

    • A = Average weight of the tablets (mg)

    • W = Weight of the tablet powder taken for analysis (mg)

6. Method Validation

For regulatory purposes, the method should be validated according to ICH guidelines, assessing parameters such as:

  • Accuracy: Determined by recovery studies, spiking a known amount of standard into the sample preparation.[1]

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as %RSD.[3]

  • Linearity: Confirmed by the correlation coefficient of the calibration curve over the specified concentration range.[1][2][3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[1][3]

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., wavelength, temperature) and observing the effect on the results.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,5R)-Fluvastatin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3S,5R)-fluvastatin sodium.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities in the synthesis of this compound are diastereomers, particularly the (3R,5R) and (3S,5S) anti-isomers, arising from the non-selective reduction of the keto-ester intermediate. Other significant impurities include process-related substances and degradation products. The European Pharmacopoeia (EP) lists several identified impurities, including Impurity A, B, C, D, E, F, and G.[1][2][3]

Q2: What is the primary cause of diastereomeric impurity formation, specifically the anti-isomer?

A2: The formation of the undesired anti-isomer is a critical challenge in fluvastatin synthesis.[4] It primarily occurs during the reduction of the β-keto group in the δ-hydroxy-β-keto ester intermediate. If this reduction is not highly stereoselective for the syn-diol, a mixture of diastereomers will be produced.[5]

Q3: Can impurities form during storage or under stress conditions?

A3: Yes, degradation of fluvastatin sodium can occur under stress conditions such as exposure to acid, heat, and light, leading to the formation of various degradation products. Forced degradation studies have shown that fluvastatin is susceptible to hydrolysis and oxidation.

Troubleshooting Guides

Issue 1: High Levels of the Anti-Isomer Detected

Symptoms:

  • Chromatographic analysis (e.g., RP-HPLC) shows a significant peak corresponding to the fluvastatin anti-isomer.

  • The diastereomeric excess (de) of the desired (3S,5R) isomer is below the required specification.

Possible Causes:

  • Inefficient Stereoselective Reduction: The reducing agent or reaction conditions are not providing sufficient stereocontrol during the reduction of the δ-hydroxy-β-keto ester intermediate.

  • Isomerization: Unfavorable pH or temperature conditions during work-up or purification may cause isomerization.

  • Lactonization Side Reaction: The formation of a lactone intermediate can sometimes lead to isomerization to the anti-isomer. Using a bulky ester group, like a tert-butyl ester, can help minimize this side reaction.

Suggested Solutions:

  • Optimize Reduction Conditions:

    • Employ a stereoselective reducing agent such as sodium borohydride in combination with a chelating agent like methoxydiethylborane. This combination forms a cyclic intermediate that sterically directs the hydride attack to favor the formation of the syn-diol.

    • Carefully control the reaction temperature; low temperatures (e.g., -78 °C) are often crucial for achieving high diastereoselectivity.

  • Control of Reaction Parameters:

    • Maintain strict control over the order of reagent addition as specified in validated protocols.

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Purification Strategy:

    • If the anti-isomer is formed, it can be partially removed by selective hydrolysis of the ester precursor, where the desired syn-isomer hydrolyzes at a different rate than the anti-isomer.[4] The unhydrolyzed ester, enriched in the anti-isomer, can then be removed by extraction.[4]

Issue 2: Presence of Unidentified Peaks in the Chromatogram

Symptoms:

  • Multiple unknown peaks are observed during the in-process control (IPC) or final product analysis by RP-HPLC.

Possible Causes:

  • Side Reactions: Incomplete reactions or side reactions of starting materials or intermediates.

  • Degradation: Degradation of intermediates or the final product due to exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or light).

  • Contaminated Reagents or Solvents: Impurities present in the starting materials, reagents, or solvents.

Suggested Solutions:

  • Reaction Monitoring: Implement rigorous in-process controls to monitor the progress of each reaction step and detect the formation of byproducts early.

  • Control of Synthesis Environment:

    • Protect reaction mixtures from light and air where necessary.

    • Ensure that the temperature and pH are maintained within the optimal range for each step.

  • Purity of Starting Materials: Use high-purity starting materials and reagents. Qualify all materials before use.

  • Impurity Identification: Characterize the unknown peaks using techniques such as LC-MS and NMR to identify their structures. This will help in determining their origin and implementing targeted corrective actions.

Common Impurities: Structures and Origins

The following table summarizes the common impurities listed in the European Pharmacopoeia (EP).

Impurity NameChemical NameProbable Origin
Fluvastatin EP Impurity A (3RS,5RS,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate sodium (Anti-Isomer)Results from the non-stereoselective reduction of the 5-hydroxy-3-oxo intermediate, leading to the undesired anti-diol configuration.[1][2][6]
Fluvastatin EP Impurity B tert-Butyl (3R,5S,E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoateUnhydrolyzed ester precursor of fluvastatin. Its presence indicates an incomplete saponification step.[7][8][9][10]
Fluvastatin EP Impurity C (3R,5S,E)-7-[1-Ethyl-3-(4-fluorophenyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium (N-Ethyl Analog)Arises from the use of an N-ethyl substituted indole precursor instead of the N-isopropyl derivative in the initial steps of the synthesis.[11][12]
Fluvastatin EP Impurity D (E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid sodiumAn intermediate in the synthesis that results from the aldol condensation. Its presence indicates an incomplete reduction of the 5-keto group.[13][14][15][16][17]
Fluvastatin EP Impurity E (6R)-6-[(E)-2-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-oneLikely a lactone formed through intramolecular cyclization of fluvastatin or a related intermediate.[18][19][20]
Fluvastatin EP Impurity F (4E,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic acidA dehydration product of fluvastatin, likely formed under acidic conditions, leading to an additional conjugated double bond.[8][21][22][23][24]
Fluvastatin EP Impurity G 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehydeA key starting material or an intermediate in the synthesis of the fluvastatin side chain. Its presence indicates an incomplete reaction in subsequent steps.[8][25][26][27][28]

Experimental Protocols

RP-HPLC Method for Impurity Profiling

This method is a general guideline for the separation and quantification of this compound and its common impurities. Method optimization and validation are essential for specific applications.

ParameterSpecification
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.[29][30]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0-3.2) and organic solvents (e.g., methanol and acetonitrile). A typical starting point is a ratio of Methanol:Phosphate Buffer:Acetonitrile (55:30:15 v/v/v).[29][30]
Flow Rate 1.0 - 1.2 mL/min.[29]
Detection UV at 234 nm or 235 nm.[29][30]
Column Temperature Ambient.[29]
Injection Volume 10 - 20 µL.
Standard Preparation Prepare a stock solution of fluvastatin sodium reference standard in the mobile phase and dilute to a suitable concentration (e.g., 10 µg/mL).
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration as the standard solution. Filter through a 0.45 µm filter before injection.

Visualizations

Logical Workflow for Troubleshooting Impurity Issues

G start Impurity Detected Above Threshold identify Identify Impurity (LC-MS, NMR) start->identify is_known Is it a known impurity? identify->is_known anti_isomer Anti-isomer is_known->anti_isomer Yes process_impurity Process-Related Impurity is_known->process_impurity Yes degradation_product Degradation Product is_known->degradation_product Yes unknown_impurity Characterize Structure is_known->unknown_impurity No optimize_reduction Optimize Stereoselective Reduction anti_isomer->optimize_reduction review_synthesis Review Synthesis Step (Reagents, Conditions) process_impurity->review_synthesis check_storage Check Storage/Handling Conditions degradation_product->check_storage determine_origin Determine Origin (Side reaction, Contaminant) unknown_impurity->determine_origin develop_control Develop Control Strategy determine_origin->develop_control G A Indole Aldehyde (Impurity G Precursor) B Aldol Condensation A->B C 5-hydroxy-3-oxo Intermediate (Impurity D) B->C D Stereoselective Reduction C->D E Fluvastatin Ester (Impurity B) D->E Impurity_A Anti-isomer (Impurity A) D->Impurity_A Non-selective reduction F Saponification E->F G This compound F->G Impurity_F Dehydration Product (Impurity F) G->Impurity_F Acidic conditions

References

Technical Support Center: Optimizing (3S,5R)-Fluvastatin Sodium Dosage in Mouse Models of Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,5R)-fluvastatin sodium in mouse models of hyperlipidemia.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Suboptimal or No Reduction in Plasma Lipid Levels

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Drug Dosage The dose of this compound may be too low. A dose-response relationship has been observed for fluvastatin's effect on lipid levels. Consider a dose-escalation study. Doses ranging from 10 mg/kg/day to 50 mg/kg/day have been used in various rodent studies for different indications.[1] For hyperlipidemia, a higher dose within this range may be necessary.
Ineffective Drug Formulation/Vehicle This compound is water-soluble.[2] For oral gavage, it can be dissolved in sterile water or saline. If using a diet admixture, ensure homogenous mixing and stability of the compound in the feed. For poorly soluble compounds, vehicles like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 are common, but may not be optimal for fluvastatin.
Improper Drug Administration For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea to avoid aspiration.[3][4] Verify the volume administered is accurate for the mouse's body weight.
Mouse Strain Variability Different mouse strains exhibit varying responses to high-fat diets and subsequent treatments. C57BL/6J mice are a commonly used and susceptible strain for diet-induced hyperlipidemia. If using a different strain, their response to both the diet and fluvastatin may differ.
Insufficient Treatment Duration The lipid-lowering effects of statins may take time to become apparent. A treatment duration of at least 4 weeks is often necessary to observe significant changes in plasma lipid profiles.
High Variability in Baseline Lipid Levels Ensure that mice are properly acclimated and that baseline lipid levels are measured after a consistent fasting period to reduce variability. High individual variation can mask treatment effects.

Issue 2: Unexpected Adverse Effects or Toxicity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Drug Dosage While generally well-tolerated, high doses of statins can lead to adverse effects.[2] Observe mice for signs of toxicity such as weight loss, lethargy, or ruffled fur. If toxicity is suspected, reduce the dosage.
Vehicle-Related Toxicity The vehicle used for administration could be causing adverse effects. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider running a vehicle-only control group to assess any vehicle-specific effects.
Interaction with High-Fat Diet A high-fat diet itself can induce inflammation and other metabolic changes that might be exacerbated by the drug. Carefully monitor the health of the mice on the high-fat diet, even in the control group.
Improper Gavage Technique Esophageal or stomach perforation due to incorrect oral gavage technique can lead to severe adverse effects and mortality.[3] Ensure personnel are properly trained in this procedure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a C57BL/6J mouse model of high-fat diet-induced hyperlipidemia?

A1: Based on literature for other indications in mice, a starting dose of 10 mg/kg/day administered via oral gavage is a reasonable starting point.[5] However, for hyperlipidemia, a dose-ranging study is highly recommended to determine the optimal dose for your specific experimental conditions. Doses up to 50 mg/kg/day have been used in rabbits for hyperlipidemia.[1]

Q2: How should I prepare this compound for oral administration?

A2: this compound is a water-soluble powder.[2] For oral gavage, it can be dissolved in sterile water or 0.9% saline. Prepare fresh solutions regularly and store them protected from light to prevent degradation. For administration in drinking water, ensure the solution is palatable and monitor water consumption to ensure consistent dosing.[5]

Q3: What is the recommended method of administration?

A3: Oral gavage is the most common and precise method for administering a specific dose of a compound to a mouse.[3][4] Administration via drinking water or mixed in the diet can also be used, but may lead to variability in drug intake.

Q4: How long should I treat the mice to see a significant effect on lipid levels?

A4: A minimum treatment duration of 4 weeks is generally recommended to observe a significant and stable lipid-lowering effect. Some studies have extended treatment for up to 6 weeks or longer.[1]

Q5: What parameters should I measure to assess the efficacy of this compound?

A5: The primary efficacy endpoints are the plasma levels of:

  • Total Cholesterol (TC)

  • Low-Density Lipoprotein (LDL) cholesterol

  • High-Density Lipoprotein (HDL) cholesterol

  • Triglycerides (TG)

It is also advisable to monitor body weight and food intake throughout the study.

Q6: Are there any known contraindications or major side effects in mice?

A6: Fluvastatin is generally well-tolerated. However, at high doses, statins can potentially cause muscle or liver issues.[2] It is important to monitor the overall health of the animals. If signs of distress are observed, consider reducing the dose or discontinuing treatment.

Data Presentation

Table 1: Dose-Dependent Effects of Fluvastatin on Human Plasma Lipids (for reference)

This table summarizes the percentage reduction in lipid parameters at different daily doses of fluvastatin in humans. While not direct mouse data, it illustrates the expected dose-response relationship.

Daily Fluvastatin Dose LDL Cholesterol Reduction (%) Total Cholesterol Reduction (%) Triglyceride Reduction (%)
10 mg15113
20 mg22167
40 mg251912
80 mg332517.5

Data adapted from a Cochrane review.[6]

Experimental Protocols

Protocol 1: Induction of Hyperlipidemia in C57BL/6J Mice

  • Animals: Use male C57BL/6J mice, 6-8 weeks of age.

  • Acclimation: Acclimate the mice to the animal facility for at least one week before the start of the experiment.

  • Diet: Provide a high-fat diet (HFD) containing 45-60% of calories from fat. A control group should be fed a standard chow diet.

  • Duration: Feed the mice the HFD for a period of 8-16 weeks to induce a stable hyperlipidemic phenotype.

  • Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, collect baseline blood samples to confirm hyperlipidemia.

Protocol 2: Preparation and Administration of this compound via Oral Gavage

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • Dissolve the powder in sterile water or 0.9% saline to a final concentration that allows for an administration volume of 5-10 mL/kg. For a 25g mouse, this would be 0.125-0.250 mL.

    • Prepare the solution fresh daily and protect it from light.

  • Oral Gavage Procedure:

    • Gently restrain the mouse.

    • Use a proper size ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

    • Carefully insert the needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the fluvastatin solution.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 3: Blood Collection and Lipid Analysis

  • Fasting: Fast the mice for 4-6 hours before blood collection to reduce variability in lipid levels.

  • Blood Collection: Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein, or cardiac puncture at termination).

  • Plasma Separation: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

  • Lipid Analysis: Analyze the plasma samples for Total Cholesterol, LDL, HDL, and Triglycerides using commercially available enzymatic assay kits.

Mandatory Visualizations

experimental_workflow cluster_induction Hyperlipidemia Induction cluster_treatment Fluvastatin Treatment cluster_analysis Analysis Induction_Start Start: 6-8 week old C57BL/6J mice HFD High-Fat Diet (8-16 weeks) Induction_Start->HFD Acclimation (1 week) Baseline Baseline Blood Sample Collection HFD->Baseline Treatment_Group Treatment Group: This compound (e.g., 10 mg/kg/day via oral gavage) Baseline->Treatment_Group Control_Group Control Group: Vehicle via oral gavage Baseline->Control_Group Treatment_Period Treatment (4-6 weeks) Treatment_Group->Treatment_Period Control_Group->Treatment_Period Final_Blood Final Blood Sample Collection Treatment_Period->Final_Blood Lipid_Analysis Plasma Lipid Analysis (TC, LDL, HDL, TG) Final_Blood->Lipid_Analysis Data_Analysis Data Analysis and Comparison Lipid_Analysis->Data_Analysis

Caption: Experimental workflow for optimizing fluvastatin dosage.

signaling_pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Fluvastatin This compound Fluvastatin->HMGCR inhibits HMGCR->Mevalonate catalyzes

Caption: Mechanism of action of this compound.

References

Technical Support Center: Fluvastatin Analysis by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing fluvastatin using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC-UV analysis of fluvastatin.

1. Why am I observing peak tailing for my fluvastatin peak?

Peak tailing for fluvastatin, an acidic compound, is a common issue in reversed-phase HPLC. It often results from secondary interactions between the analyte and the stationary phase. Fluvastatin has a pKa of approximately 4.5.[1][2] If the mobile phase pH is close to or above this value, the fluvastatin molecules will be ionized, leading to interactions with residual silanols on the silica-based stationary phase, causing tailing.[3][4][5][6]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase to at least 1.5 to 2 pH units below the pKa of fluvastatin. A pH of 2.5-3.0 is generally recommended to ensure the analyte is in its non-ionized form, minimizing secondary interactions.[4][7]

  • Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column that is well end-capped. End-capping neutralizes most of the residual silanol groups, reducing the sites for secondary interactions.[3]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[5][7] Try diluting your sample and reinjecting.

  • Ensure Proper Sample Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion.[5]

2. My chromatogram shows significant baseline noise. What are the possible causes and solutions?

Baseline noise can obscure small peaks and affect the accuracy of integration. The common causes are related to the mobile phase, detector, or overall HPLC system.[8][9][10][11]

Troubleshooting Steps:

  • Mobile Phase Issues:

    • Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector flow cell, which can cause sharp spikes in the baseline.[8][9] Use an online degasser or vacuum degas/sonicate the mobile phase before use.

    • Purity: Use high-purity HPLC-grade solvents and freshly prepared buffers. Impurities in the mobile phase can cause a noisy or drifting baseline.[8][11]

    • Mixing: If you are using a gradient or mixing solvents online, ensure the mixer is functioning correctly to provide a homogenous mobile phase.[12]

  • Detector and System Issues:

    • Lamp Failure: A deteriorating UV lamp can be a source of noise. Check the lamp's energy output and replace it if necessary.[9]

    • Contaminated Flow Cell: Contamination in the detector flow cell can lead to a noisy baseline.[8][9][11] Flush the flow cell with a strong, appropriate solvent.

    • Leaks: Check for any leaks in the system, particularly between the column and the detector, as these can cause pressure fluctuations and baseline noise.[9]

3. I am seeing poor resolution between the fluvastatin peak and other peaks. How can I improve it?

Poor resolution can be due to a variety of factors including the mobile phase composition, flow rate, column temperature, and the column itself.[13][14]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage will generally increase retention time and may improve the resolution of early eluting peaks.

    • Buffer pH: As mentioned for peak tailing, optimizing the pH can also affect the selectivity and resolution between fluvastatin and other components.

  • Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[14]

  • Change Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful that high temperatures can accelerate the degradation of fluvastatin.[15]

  • Consider a Different Column: If the above steps do not provide adequate resolution, consider using a column with a different stationary phase chemistry or a column with smaller particles or a longer length to increase efficiency.[13]

4. Ghost peaks are appearing in my chromatogram. What is their origin?

Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often broader than the analyte peaks and can be sporadic.

Troubleshooting Steps:

  • Contamination: The most common cause is contamination in the mobile phase, injection system, or the column itself from previous injections.

  • Sample Carryover: Residual sample from a previous injection can elute as a broad peak in a subsequent run. Implement a robust needle wash protocol.

  • Late Eluting Compounds: A compound from a previous injection may be strongly retained and elute in a later chromatogram. A wash step with a strong solvent at the end of each run can help.

  • Mobile Phase Contamination: Ensure the mobile phase is prepared with high-purity solvents and is filtered.

Quantitative Data Summary

The following table summarizes typical HPLC-UV parameters used for the analysis of fluvastatin, compiled from various validated methods.

ParameterTypical Values
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and a buffer (e.g., phosphate, acetate)
pH 2.5 - 4.0
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 230 - 305 nm
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL

Experimental Protocol: A Standard HPLC-UV Method for Fluvastatin

This protocol provides a general procedure for the analysis of fluvastatin in a bulk drug substance.

1. Materials and Reagents

  • Fluvastatin sodium reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrument and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 50:50 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 234 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 v/v ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of fluvastatin sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-20 µg/mL).

4. Sample Preparation

  • Accurately weigh a quantity of the fluvastatin bulk drug powder equivalent to 10 mg of fluvastatin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the fluvastatin peak based on the retention time and peak area compared to the standards.

Visualizations

The following diagrams illustrate common troubleshooting workflows and logical relationships in HPLC analysis.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH 2 units below pKa? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.0 check_pH->adjust_pH No check_overload Is Sample Concentration Too High? check_pH->check_overload Yes adjust_pH->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column Is Column Old or Not End-Capped? check_overload->check_column No dilute_sample->check_column replace_column Use High-Purity, End-Capped Column check_column->replace_column Yes resolved Issue Resolved check_column->resolved No replace_column->resolved

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Baseline_Noise start Baseline Noise Observed check_degassing Is Mobile Phase Properly Degassed? start->check_degassing degas_mp Degas Mobile Phase check_degassing->degas_mp No check_purity Are Solvents High-Purity? check_degassing->check_purity Yes degas_mp->check_purity use_hplc_grade Use HPLC-Grade Solvents check_purity->use_hplc_grade No check_detector Check Detector Lamp & Flow Cell check_purity->check_detector Yes use_hplc_grade->check_detector clean_replace Clean Flow Cell or Replace Lamp check_detector->clean_replace Problem Found resolved Issue Resolved check_detector->resolved No Issue clean_replace->resolved

Caption: Troubleshooting workflow for baseline noise.

HPLC_Parameter_Relationships cluster_parameters Adjustable Parameters cluster_outcomes Chromatographic Outcomes Mobile_Phase Mobile Phase (% Organic, pH) Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Resolution Flow_Rate->Retention_Time Analysis_Time Analysis Time Flow_Rate->Analysis_Time Temperature Column Temperature Temperature->Resolution Temperature->Retention_Time Column Column (Stationary Phase, Dimensions) Column->Resolution Column->Peak_Shape

References

Stability and degradation of (3S,5R)-fluvastatin sodium in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,5R)-fluvastatin sodium in solution. The information is compiled from various scientific studies to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

This compound is susceptible to degradation under several conditions. The primary factors influencing its stability in solution are pH, light exposure, and the presence of oxidizing agents.[1][2][3] It is particularly unstable in acidic environments and is known to be extremely sensitive to light, leading to the formation of various photoproducts.[1][4][5]

Q2: How does pH impact the stability of fluvastatin sodium solutions?

Fluvastatin sodium is highly susceptible to degradation at a pH below 8.[5] In acidic conditions, it undergoes rapid degradation.[4] Forced degradation studies have shown significant decomposition in the presence of acids like 0.1 M HCl.[2][4] The degradation in acidic media can involve dehydration and lactonization of the heptenoic acid side chain.[6] For optimal stability, it is recommended to maintain the pH of fluvastatin sodium solutions above 8.[5]

Q3: What is the effect of light on fluvastatin sodium solutions?

Fluvastatin is extremely sensitive to light and undergoes rapid photodegradation upon exposure to UVA irradiation.[1][7][8] This leads to the formation of a range of photoproducts, some of which may have altered biological activity.[1][7][8] One of the identified photoproducts is a benzocarbazole-like substance that can act as a strong photosensitizer.[7][8] Therefore, all experiments involving fluvastatin sodium solutions should be conducted under light-protected conditions.

Q4: Is fluvastatin sodium susceptible to oxidative degradation?

Yes, fluvastatin sodium can be degraded by oxidizing agents. Forced degradation studies using hydrogen peroxide (H2O2) have demonstrated its susceptibility to oxidative stress.[2][4][9] The degradation follows apparent first-order kinetics.[4] It is important to avoid the presence of strong oxidizing agents in fluvastatin sodium solutions.

Q5: What are the typical degradation products of fluvastatin sodium?

Under acidic conditions, degradation products can include the lactone form of fluvastatin, resulting from intramolecular esterification.[6] Photodegradation can lead to the formation of various photoproducts, including a benzocarbazole-like photoproduct.[7][8] In forced degradation studies, numerous degradation products have been observed under acidic, basic, oxidative, and photolytic stress, which can be separated and quantified using stability-indicating HPLC methods.[4][9]

Troubleshooting Guides

Issue 1: Rapid loss of fluvastatin concentration in solution during experiments.

Possible Causes and Solutions:

  • pH of the Solution: Fluvastatin is unstable in acidic conditions (pH < 8).

    • Troubleshooting Step: Measure the pH of your solution. If it is below 8, adjust it using a suitable buffer or alkaline medium. For pharmaceutical formulations, an alkaline stabilizing medium is often included.[5]

  • Exposure to Light: Fluvastatin is highly photosensitive and degrades upon exposure to light.[1]

    • Troubleshooting Step: Protect your solutions from light at all times by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Presence of Oxidizing Agents: Contamination with oxidizing agents can lead to degradation.

    • Troubleshooting Step: Ensure all glassware is thoroughly cleaned and that the solvents and reagents used are free from peroxides or other oxidizing impurities.

  • Temperature: Elevated temperatures can accelerate degradation.

    • Troubleshooting Step: Store stock solutions at recommended temperatures, typically -20°C or -80°C for long-term storage, and handle them on ice for short-term use.[10][11]

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

Possible Causes and Solutions:

  • Degradation of Fluvastatin: The unknown peaks are likely degradation products.

    • Troubleshooting Step: Review the handling and storage conditions of your fluvastatin sample and solutions (see Issue 1). To identify the nature of the degradation, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample.

  • Contaminated Mobile Phase or Sample: Impurities in the solvents or excipients can appear as extra peaks.

    • Troubleshooting Step: Run a blank gradient (mobile phase only) to check for solvent-related peaks. Prepare a fresh sample using high-purity solvents and reagents.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Fluvastatin Sodium

Stress ConditionReagent/DetailsTemperatureDurationObservationsReference
Acid Hydrolysis 0.1 M HCl70°C120 minRapid degradation (~45%/h)[4]
1 M HCl100°C90 minFormation of a colored precipitate[6]
Alkaline Hydrolysis 0.1 N NaOH60°C30 minSignificant degradation[2]
Oxidative Degradation 1% H₂O₂60°C30 minDegradation observed[2]
3% H₂O₂Room Temp24 hMild degradation[2]
Thermal Degradation Dry Heat105°C6 hDegradation observed[2]
Photodegradation UV Light (254 nm)Ambient30-120 minFormation of multiple photoproducts[2][7][8]
Visible LightAmbient1.2 million lux-hoursDegradation observed[2]

Table 2: Kinetic Data for Fluvastatin Sodium Degradation

Degradation PathwayKinetic ModelRate Constant (k)Reference
Acidic Degradation (0.1M HCl) Apparent first-order0.0191 µg/mL/min[4]
Oxidative Degradation Apparent first-order0.0048 µg/mL/min[4]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Fluvastatin Sodium

This protocol is a representative example based on published methods for the analysis of fluvastatin and its degradation products.[4][12]

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium phosphate buffer, pH 5.0) in an isocratic or gradient elution mode. A common ratio is 50:50 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 235 nm.[4]

  • Sample Preparation: Dissolve the fluvastatin sodium sample in the mobile phase or a suitable solvent to a known concentration (e.g., 10 µg/mL).[4]

  • Injection Volume: 20 µL.

  • Analysis: Inject the sample and monitor the chromatogram for the fluvastatin peak and any degradation product peaks. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Mandatory Visualizations

Fluvastatin_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Fluvastatin This compound Acid Acidic pH (<8) Fluvastatin->Acid Light Light (UVA) Fluvastatin->Light Oxidant Oxidizing Agents Fluvastatin->Oxidant Lactone Lactone Derivatives Acid->Lactone Dehydration & Lactonization Photoproducts Benzocarbazole-like Photoproducts Light->Photoproducts Photodegradation Oxidized Oxidized Products Oxidant->Oxidized Oxidation

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis HPLC Analysis cluster_data Data Interpretation Start Fluvastatin Sodium Sample Dissolve Dissolve in appropriate solvent (light-protected) Start->Dissolve pH_Adjust Adjust pH if necessary (>8) Dissolve->pH_Adjust Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) pH_Adjust->Stress Inject Inject into HPLC System pH_Adjust->Inject Stress->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (235 nm) Separate->Detect Quantify Quantify Fluvastatin and Degradation Products Detect->Quantify Assess Assess Stability Profile Quantify->Assess

Caption: Workflow for assessing the stability of fluvastatin sodium in solution.

References

Technical Support Center: Fluvastatin Sodium Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of pH on the stability of fluvastatin sodium solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluvastatin sodium solution is showing a decrease in peak area on HPLC analysis over a short period. What could be the cause?

A1: Fluvastatin sodium is known to be unstable in acidic conditions. If your solution has a pH below 8, degradation is likely occurring. The primary degradation pathway under acidic conditions is lactonization, which involves the intramolecular esterification of the carboxylic acid and a hydroxyl group on the heptenoic acid side chain. This results in the formation of a fluvastatin lactone, a neutral molecule with different chromatographic properties than the parent compound.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your fluvastatin sodium solution.

  • Adjust pH: If the pH is acidic, adjust it to a slightly alkaline range (pH 8-9) using a suitable buffer (e.g., phosphate or borate buffer) for improved stability.

  • Sample Preparation: Ensure that all solvents and diluents used in your sample preparation are pH-controlled to avoid localized pH drops.

Q2: I observe a precipitate forming in my acidic fluvastatin sodium solution. What is this precipitate?

A2: The precipitate is likely the fluvastatin lactone, the primary acid degradation product. This lactone is less soluble in aqueous solutions than the parent sodium salt, leading to its precipitation, especially at higher concentrations. The formation of a colored precipitate upon refluxing in 1 N HCl has been reported.

Troubleshooting Steps:

  • Confirm Degradation: Analyze the supernatant and, if possible, the dissolved precipitate by HPLC to confirm the presence of the degradation product. The lactone will have a different retention time than fluvastatin sodium.

  • Prevent Precipitation: To avoid precipitation, maintain the pH of your solution in the alkaline range (pH ≥ 8), where fluvastatin sodium is more stable and the lactone is not readily formed.

Q3: There are conflicting reports on the stability of fluvastatin in alkaline conditions. Is it stable or does it degrade?

A3: While some forced degradation studies under harsh alkaline conditions (e.g., high concentration of NaOH and elevated temperature) have reported degradation, other studies have found that fluvastatin sodium is relatively stable under moderately alkaline conditions. One study explicitly states that alkaline conditions had no effect on the decomposition of fluvastatin. It is generally accepted that fluvastatin is significantly more stable in alkaline solutions compared to acidic solutions. For routine analytical and formulation purposes, a slightly alkaline pH is recommended to ensure stability.

Q4: How can I monitor the degradation of my fluvastatin sodium solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of fluvastatin sodium. This method should be able to separate the intact fluvastatin from all potential degradation products.

Key features of a suitable HPLC method:

  • Column: A reversed-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH of the mobile phase should be controlled.

  • Detection: UV detection at a wavelength where both fluvastatin and its degradation products have significant absorbance (e.g., 234 nm or 305 nm).

Quantitative Data on Fluvastatin Degradation

Stress ConditionpHTemperatureDurationDegradation (%)Degradation Product(s)Reference
0.1 N HCl< 260°C30 minSignificantFluvastatin Lactone
0.1 N NaOH> 1260°C30 minNo significant degradation-
Acidic HydrolysisAcidic50-90°C-Followed first-order kineticsNot specified
Alkaline HydrolysisAlkaline80°C6 hSignificant degradation reported in one studyNot specified

Experimental Protocols

Protocol 1: Forced Degradation Study of Fluvastatin Sodium

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of fluvastatin sodium under various stress conditions.

1. Materials:

  • Fluvastatin Sodium reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • Phosphate buffer

  • pH meter

  • HPLC system with UV detector

  • Thermostatic water bath

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of fluvastatin sodium in 0.1 N HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of fluvastatin sodium in 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.

  • Oxidative Degradation:

    • Prepare a solution of fluvastatin sodium in 3% H₂O₂.

    • Incubate at room temperature or a slightly elevated temperature.

    • Withdraw aliquots at different time intervals and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of fluvastatin sodium in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 6 hours).

    • Also, prepare a solution of fluvastatin sodium in a neutral solvent (e.g., water) and reflux at a high temperature (e.g., 60°C).

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of fluvastatin sodium to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of fluvastatin in the stressed samples to that of an unstressed control sample.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

Protocol 2: Stability-Indicating HPLC Method for Fluvastatin Sodium

This protocol provides an example of an HPLC method suitable for separating fluvastatin sodium from its degradation products. Method optimization may be required based on the specific instrument and degradation products observed.

1. Chromatographic Conditions:

  • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of methanol, 20mM phosphate buffer (pH adjusted to 3.2 with phosphoric acid), and acetonitrile in a ratio of 55:30:15 (v/v/v).

  • Flow Rate: 1.1 mL/min.

  • Detection Wavelength: 234 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 27°C).

2. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the fluvastatin sodium sample in the mobile phase to obtain a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and determine the retention time and peak area of fluvastatin and any degradation products.

Visualizations

Fluvastatin_Degradation_Pathway Fluvastatin_Sodium Fluvastatin Sodium (Stable at pH ≥ 8) Acidic_Conditions Acidic Conditions (pH < 8) Fluvastatin_Sodium->Acidic_Conditions Exposure to acid Fluvastatin_Lactone Fluvastatin Lactone (Degradation Product) Acidic_Conditions->Fluvastatin_Lactone Lactonization (Dehydration) Experimental_Workflow_Stability_Study cluster_stress Stress Conditions Acid Acidic pH Stress Expose to Stress Conditions Alkaline Alkaline pH Oxidative Oxidative Thermal Thermal Sample_Prep Prepare Fluvastatin Sodium Solution Sample_Prep->Stress Sampling Withdraw Samples at Time Intervals Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Data Calculate Degradation & Identify Products Analysis->Data

Technical Support Center: Mitigating Fluvastatin-Associated Mitochondrial Damage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating fluvastatin treatment and its impact on mitochondrial function. This resource provides troubleshooting guides for common experimental issues, detailed protocols for key assays, and answers to frequently asked questions to support your research in developing strategies to reduce fluvastatin-associated mitochondrial damage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which fluvastatin induces mitochondrial damage?

A1: Fluvastatin, an inhibitor of HMG-CoA reductase, primarily induces mitochondrial damage by disrupting the mevalonate pathway.[1][2][3] This inhibition leads to a reduction in the synthesis of Coenzyme Q10 (CoQ10), an essential component of the electron transport chain, and farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for protein prenylation.[1][4] The depletion of these molecules can lead to impaired mitochondrial respiration, increased reactive oxygen species (ROS) production, and induction of the mitochondrial pathway of apoptosis.[1][5][6][7]

Q2: Are there any known compounds that can mitigate fluvastatin-induced mitochondrial damage in experimental settings?

A2: Several compounds have been investigated for their potential to alleviate fluvastatin-associated mitochondrial damage. Coenzyme Q10 supplementation is a common approach to counteract its depletion, although clinical trial results on its efficacy for myalgia have been mixed.[8][9][10][11] L-carnitine has also been shown to have a partial protective effect on statin-induced muscle damage in some studies.[12][13][14] Additionally, antioxidants may help to reduce the oxidative stress associated with fluvastatin treatment.

Q3: What are the key indicators of mitochondrial damage to measure in my experiments?

A3: Key parameters to assess mitochondrial damage include:

  • Reactive Oxygen Species (ROS) Production: Increased ROS is a common indicator of mitochondrial stress.[5][15][16][17]

  • Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early marker of mitochondrial dysfunction and apoptosis.[4][6]

  • Mitochondrial Respiratory Chain Complex Activity: Fluvastatin can directly inhibit the activity of respiratory chain complexes, particularly complex III.[5]

  • Mitochondrial Morphology: Changes such as fragmentation and rounding of mitochondria can be observed.[5][18]

  • Apoptosis Markers: Activation of caspases (e.g., caspase-9 and caspase-3) and release of cytochrome c from mitochondria are indicative of apoptosis.[4][6]

Q4: I am not seeing a significant change in mitochondrial membrane potential with the JC-1 assay after fluvastatin treatment. What could be the issue?

A4: Several factors could contribute to this. Ensure that the JC-1 concentration and incubation time are optimized for your cell type, as these can significantly influence the results.[19] It is also possible that at the time point you are measuring, the cells are in a state of mitochondrial hyperpolarization, which can be an initial response to certain stressors.[19] Always include a positive control, such as CCCP or FCCP, to ensure the assay is working correctly.[19] Finally, consider that changes in plasma membrane potential could potentially influence the JC-1 signal, although this is less common.[19]

Q5: Can I use frozen tissue samples for measuring mitochondrial respiratory chain complex activity?

A5: Yes, it is possible to use frozen tissue samples for these assays. However, it is crucial to handle the samples properly to preserve enzyme activity. Quick freezing and storage at -80°C are recommended. For some complexes, like complex IV, freeze-thawing the lysates a couple of times or using a low concentration of a mild detergent like dodecyl-maltoside can help to permeabilize the mitochondrial membranes and expose the enzyme's active site.[20]

Troubleshooting Guides

Troubleshooting Guide: Measurement of Mitochondrial ROS Production
Problem Possible Cause Solution
High background fluorescence Autofluorescence of cells or media components.Include a control of unstained cells to subtract background fluorescence. Use phenol red-free media during the assay.
Contamination of reagents with ROS-generating substances.Use fresh, high-purity reagents. Protect fluorescent probes from light to prevent photo-oxidation.
Low or no signal Insufficient probe concentration or incubation time.Optimize the concentration of the ROS probe (e.g., MitoSOX Red, DCFH-DA) and the incubation time for your specific cell type and experimental conditions.
Rapid quenching of the fluorescent signal.Measure fluorescence immediately after staining. Some probes have a limited signal stability.
Low level of ROS production.Use a positive control (e.g., antimycin A, rotenone) to confirm that the assay can detect an increase in ROS. Increase the concentration or duration of fluvastatin treatment if appropriate.
Inconsistent results between replicates Uneven cell density or health.Ensure a homogenous cell suspension and consistent cell seeding density. Check cell viability before starting the experiment.
Variation in probe loading.Ensure consistent and thorough mixing of the probe with the cell suspension.
Troubleshooting Guide: JC-1 Assay for Mitochondrial Membrane Potential
Problem Possible Cause Solution
Only green fluorescence is observed, even in control cells JC-1 concentration is too low.Increase the concentration of JC-1. The formation of red J-aggregates is concentration-dependent.[19]
The mitochondrial membrane potential of control cells is compromised.Check the health of your cells. Ensure they are not overgrown or stressed. Use a positive control for healthy mitochondria if available.
The JC-1 probe has degraded.Protect the JC-1 stock solution from light and store it properly at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Only red fluorescence is observed, even in treated cells JC-1 concentration is too high, leading to non-specific aggregation.Decrease the concentration of JC-1 and optimize the staining time.[19]
The treatment did not induce a significant loss of mitochondrial membrane potential at the measured time point.Perform a time-course experiment to determine the optimal time point for measuring depolarization.
The cells are exhibiting mitochondrial hyperpolarization.This can be an early response to stress. Consider co-staining with another mitochondrial marker to confirm mitochondrial localization and morphology.[19]
High well-to-well variability Uneven cell seeding or washing steps.Ensure uniform cell density across wells. Be gentle during washing steps to avoid detaching cells.
Photobleaching of the JC-1 dye.Minimize exposure of the stained cells to light, especially high-intensity light from a microscope.
Troubleshooting Guide: Mitochondrial Respiratory Chain Complex Activity Assays
Problem Possible Cause Solution
Low enzyme activity in all samples Poor quality of mitochondrial isolation.Ensure that the mitochondrial isolation protocol is followed carefully and that all steps are performed at 4°C to minimize protein degradation. Use fresh or properly stored (-80°C) mitochondrial preparations.
Inactive or degraded substrates/reagents.Prepare fresh substrate and reagent solutions. Store them at the recommended temperatures.
Incorrect buffer pH or composition.Double-check the pH and composition of all assay buffers.[21]
High background activity (inhibitor-insensitive) Non-specific enzyme activity.Ensure the specificity of the assay by using appropriate inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, KCN or sodium azide for Complex IV).[22]
Contamination of the sample with other cellular components.If using isolated mitochondria, assess the purity of the preparation.
No activity for a specific complex (e.g., Complex IV) Mitochondrial membranes are not sufficiently permeabilized.For assays requiring access to the inner mitochondrial membrane, ensure proper permeabilization using methods like freeze-thawing or the addition of a mild detergent (e.g., dodecyl-maltoside).[20]
Substrate is not reaching the enzyme.Ensure proper oxygenation of the assay buffer for Complex IV activity measurements.[20]

Quantitative Data Summary

Table 1: Effect of Fluvastatin on Mitochondrial Parameters

ParameterCell/Tissue TypeFluvastatin ConcentrationDuration of TreatmentObserved EffectReference
Mitochondrial Respiration MyoblastsNot Specified24 hoursImpaired[5]
H2O2 Production Drosophila Thorax Muscle1 mM5 daysElevated[5][18]
Fatty Acid Oxidation Drosophila Thorax Muscle1 mM5 daysImpaired[5][18]
Mitochondrial Morphology Drosophila Thorax Muscle1 mM2-5 daysFragmentation, rounding, reduced content[5][18]
Apoptosis Primary and Transformed Mast Cells0.8 - 3.5 µM (IC50)48 hoursInduced[6]
Caspase-9 Activation P815 Mastocytoma CellsNot Specified24 hoursIncreased[6]

Table 2: Effects of Coenzyme Q10 and L-carnitine on Statin-Induced Myopathy

AgentModelStatin UsedDosageDurationKey FindingsReference
Coenzyme Q10 Human Clinical TrialSimvastatin400 mg/day8 weeksNo significant effect on muscle CoQ10 levels or mitochondrial function. No correlation with myalgia intensity.[8][10]
Coenzyme Q10 Rat ModelFluvastatinNot SpecifiedChronicPrevented the fluvastatin-induced increase in calcium spark frequency in skeletal muscle.[11]
L-carnitine Zebrafish LarvaeLovastatin100 µM and 200 µMNot SpecifiedPartially rescued skeletal muscle disruption and increased atrogin-1 expression. Did not mitigate slowed heart rate or reduced locomotion.[12]
L-carnitine Rat ModelSimvastatinNot Specified3 weeksShowed a protective effect against simvastatin-induced myopathy.[14]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol is adapted for the use of MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide.

Materials:

  • MitoSOX Red reagent (5 mM stock in DMSO)

  • Cell culture medium (phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Fluvastatin

  • Positive control (e.g., 10 µM antimycin A)

  • Negative control (vehicle, e.g., DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of fluvastatin, positive control, and negative control for the specified duration.

  • Prepare a 5 µM working solution of MitoSOX Red in warm, phenol red-free cell culture medium.

  • Remove the treatment medium from the cells and wash once with warm PBS.

  • Add 100 µL of the 5 µM MitoSOX Red working solution to each well.

  • Incubate the plate for 10-30 minutes at 37°C, protected from light.

  • Remove the MitoSOX Red solution and wash the cells three times with warm PBS.

  • Add 100 µL of warm PBS or phenol red-free medium to each well.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. Alternatively, visualize the cells using a fluorescence microscope with a rhodamine filter set.

  • Normalize the fluorescence intensity to the cell number or protein concentration if significant cell death has occurred.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Materials:

  • JC-1 dye (stock solution in DMSO)

  • Cell culture medium

  • PBS

  • Fluvastatin

  • Positive control for depolarization (e.g., 50 µM CCCP)

  • Negative control (vehicle)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Culture cells in the appropriate vessel (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry, or chamber slides for microscopy).

  • Treat cells with fluvastatin, positive control, and negative control.

  • Prepare a JC-1 working solution (typically 1-10 µg/mL) in pre-warmed cell culture medium.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C.

  • For Plate Reader/Microscopy: a. Remove the JC-1 staining solution and wash the cells twice with warm PBS. b. Add warm PBS or medium to the wells. c. For plate reader, measure fluorescence at two wavelength pairs: green fluorescence (monomers) at ~485 nm excitation and ~530 nm emission, and red fluorescence (J-aggregates) at ~550 nm excitation and ~600 nm emission. d. For microscopy, visualize the cells using appropriate filter sets for green (FITC) and red (TRITC/Rhodamine) fluorescence.

  • For Flow Cytometry: a. After incubation with JC-1, collect the cells (including the supernatant for apoptotic cells). b. Centrifuge the cells at a low speed (e.g., 400 x g for 5 minutes). c. Resuspend the cell pellet in 0.5 mL of PBS. d. Analyze the cells on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Measurement of Mitochondrial Respiratory Chain Complex I Activity

This protocol outlines a spectrophotometric assay for Complex I (NADH:ubiquinone oxidoreductase) activity in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)

  • NADH

  • Ubiquinone-1 (Coenzyme Q1)

  • Rotenone (Complex I inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a mitochondrial suspension in the assay buffer on ice. Determine the protein concentration of the suspension.

  • Prepare fresh solutions of NADH and ubiquinone-1 in the assay buffer.

  • Set the spectrophotometer to measure the change in absorbance at 340 nm over time at 30°C or 37°C.

  • In a cuvette, add the assay buffer and the mitochondrial suspension (typically 25-50 µg of mitochondrial protein).

  • Add ubiquinone-1 to the cuvette and mix.

  • Start the reaction by adding NADH and immediately begin recording the absorbance at 340 nm for 3-5 minutes. The rate of decrease in absorbance corresponds to the oxidation of NADH.

  • To determine the specific Complex I activity, perform a parallel measurement in the presence of rotenone (typically 2 µM). Add rotenone to the cuvette with the mitochondria before adding NADH.

  • The Complex I activity is the rotenone-sensitive rate of NADH oxidation. Calculate the activity using the extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) and normalize it to the mitochondrial protein content.

Signaling Pathways and Experimental Workflows

Fluvastatin's Impact on the Mevalonate Pathway and Mitochondrial Function

Fluvastatin inhibits HMG-CoA reductase, a key enzyme in the mevalonate pathway. This disruption has downstream effects on mitochondrial health, primarily through the reduced synthesis of Coenzyme Q10 and isoprenoids.

Fluvastatin_Pathway Fluvastatin Fluvastatin HMG_CoA_Reductase HMG-CoA Reductase Fluvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids CoQ10 Coenzyme Q10 Mevalonate->CoQ10 Protein_Prenylation Protein Prenylation (e.g., Ras, Rho) Isoprenoids->Protein_Prenylation ETC Electron Transport Chain (ETC) CoQ10->ETC Essential for Mitochondrial_Function Mitochondrial Function Protein_Prenylation->Mitochondrial_Function Regulates ROS Increased ROS Mitochondrial_Function->ROS Dysfunction leads to Apoptosis Apoptosis Mitochondrial_Function->Apoptosis Dysfunction triggers ETC->Mitochondrial_Function Drives

Caption: Fluvastatin inhibits HMG-CoA reductase, impacting mitochondrial function.

Experimental Workflow for Assessing Fluvastatin-Induced Mitochondrial Damage

This workflow outlines the key steps and assays for investigating the effects of fluvastatin on mitochondrial health in a cell culture model.

Experimental_Workflow start Start: Cell Culture treatment Fluvastatin Treatment (with controls) start->treatment ros_assay Measure Mitochondrial ROS (e.g., MitoSOX Red) treatment->ros_assay mmp_assay Assess Mitochondrial Membrane Potential (JC-1) treatment->mmp_assay complex_assay Measure Respiratory Complex Activity treatment->complex_assay apoptosis_assay Detect Apoptosis Markers (e.g., Caspase Activity) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis mmp_assay->data_analysis complex_assay->data_analysis apoptosis_assay->data_analysis Apoptosis_Pathway Fluvastatin Fluvastatin Mitochondrial_Damage Mitochondrial Damage (Increased ROS, Decreased ΔΨm) Fluvastatin->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Active_Caspase3 Active Caspase-3 (Executioner Caspase) Active_Caspase9->Active_Caspase3 Cleaves and Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

References

Validation & Comparative

A Comparative Analysis of (3S,5R)-fluvastatin and (3R,5S)-fluvastatin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is commercially available as a racemic mixture of two enantiomers: (3S,5R)-fluvastatin and (3R,5S)-fluvastatin. This guide provides a detailed comparison of the efficacy of these two stereoisomers, supported by experimental data, to elucidate their differential pharmacological activity.

Data Presentation: Quantitative Comparison

The primary therapeutic effect of fluvastatin is the inhibition of HMG-CoA reductase. Experimental data demonstrates a significant difference in the inhibitory potency of the two enantiomers. The (3R,5S)-enantiomer is the pharmacologically active form, responsible for the cholesterol-lowering effects of the drug.

EnantiomerHMG-CoA Reductase Inhibition (IC50)Relative Potency
(3R,5S)-fluvastatin Significantly more potent~30-fold stronger than (3S,5R)-fluvastatin[1]
(3S,5R)-fluvastatin Considered inactive[2]-
Racemic Fluvastatin 8 nM to 40-100 nM (in human liver microsomes)[3]-

Mechanism of Action: Signaling Pathway

The differential efficacy of the fluvastatin enantiomers stems from their stereospecific interaction with the active site of HMG-CoA reductase. The (3R,5S) configuration allows for optimal binding to the enzyme, leading to potent inhibition. This blockage of HMG-CoA conversion to mevalonate initiates a cascade of cellular events aimed at maintaining cholesterol homeostasis.

Caption: Inhibition of HMG-CoA reductase by (3R,5S)-fluvastatin.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This in vitro assay quantifies the inhibitory potential of a compound against the HMG-CoA reductase enzyme.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+. A decrease in absorbance at 340 nm is proportional to the enzyme's activity. Inhibitors will reduce the rate of this decrease.

Materials:

  • Purified HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer)

  • Test compounds ((3R,5S)-fluvastatin and (3S,5R)-fluvastatin)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH in a 96-well plate.

  • Add varying concentrations of the test compounds (fluvastatin enantiomers) to the wells.

  • Initiate the reaction by adding HMG-CoA reductase to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations.

HMG_CoA_Reductase_Assay_Workflow A Prepare Reaction Mixture (Buffer, HMG-CoA, NADPH) B Add Fluvastatin Enantiomers (Varying Concentrations) A->B C Initiate Reaction with HMG-CoA Reductase B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Rates D->E F Determine IC50 Values E->F

Caption: Workflow for the HMG-CoA reductase inhibition assay.
Cell-Based Cholesterol Synthesis Assay

This assay measures the effect of compounds on cholesterol synthesis within a cellular context.

Principle: Cellular cholesterol can be visualized using the fluorescent polyene antibiotic, Filipin. Filipin binds specifically to unesterified cholesterol, and the resulting fluorescence can be quantified using fluorescence microscopy.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds ((3R,5S)-fluvastatin and (3S,5R)-fluvastatin)

  • Filipin III staining solution

  • Fixative solution (e.g., paraformaldehyde)

  • Wash buffer (e.g., PBS)

  • Fluorescence microscope

Procedure:

  • Seed hepatocytes in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the fluvastatin enantiomers for a specified period (e.g., 24-48 hours).

  • After treatment, fix the cells.

  • Wash the cells and then stain with Filipin III solution.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the fluorescence intensity to determine the relative amount of cellular cholesterol. A reduction in fluorescence intensity compared to untreated controls indicates inhibition of cholesterol synthesis.

Cell_Based_Cholesterol_Assay_Workflow A Seed and Culture Hepatocytes B Treat with Fluvastatin Enantiomers A->B C Fix and Wash Cells B->C D Stain with Filipin III C->D E Fluorescence Microscopy D->E F Quantify Fluorescence Intensity E->F

Caption: Workflow for the cell-based cholesterol synthesis assay.

Conclusion

The available data conclusively demonstrates that the therapeutic efficacy of fluvastatin is almost exclusively attributed to the (3R,5S)-enantiomer. This stereoisomer is a potent inhibitor of HMG-CoA reductase, while the (3S,5R)-enantiomer is largely inactive. This significant difference in activity underscores the importance of stereochemistry in drug design and development. For researchers in this field, these findings highlight the potential for developing more potent and selective drugs by focusing on the synthesis and evaluation of single, active enantiomers.

References

A Comparative Guide to the In Vitro Inhibition of HMG-CoA Reductase by (3S,5R)-Fluvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of (3S,5R)-fluvastatin in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The inhibitory activity of fluvastatin is compared with other widely used statins, including atorvastatin, simvastatin, and rosuvastatin, supported by experimental data from in vitro assays. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Data Presentation: Comparative Inhibitory Activity of Statins

The inhibitory potential of statins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency of the inhibitor.

The following table summarizes the IC50 values for (3S,5R)-fluvastatin and other selected statins against HMG-CoA reductase, as determined in a comparative in vitro study. It is important to note that the active form of some statins, like simvastatin, is the hydroxy acid form.

StatinIC50 (nM)
(3S,5R)-Fluvastatin 8
Atorvastatin8.2
Simvastatin (acid form)11.2
Rosuvastatin5.4
Pravastatin44.1

Note: IC50 values can vary between different studies due to variations in experimental conditions.[1]

Mechanism of Action: HMG-CoA Reductase Inhibition

Statins, including fluvastatin, act as competitive inhibitors of HMG-CoA reductase.[2] Their structure mimics the natural substrate, HMG-CoA, allowing them to bind to the active site of the enzyme. This binding prevents HMG-CoA from accessing the active site, thereby blocking its conversion to mevalonate, a crucial precursor in the cholesterol synthesis pathway.

HMG_CoA_Reductase_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by Statins HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Statins Statins (e.g., Fluvastatin) HMGCR_enzyme HMG-CoA Reductase Statins->HMGCR_enzyme Competitive Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Working Solutions C Combine Assay Buffer, NADPH, and Inhibitor A->C B Prepare Statin Dilution Series B->C D Add HMG-CoA Reductase C->D Pre-incubate E Add HMG-CoA Substrate D->E Initiate Reaction F Monitor Absorbance at 340 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Values H->I

References

A Comparative Analysis of (3S,5R)-Fluvastatin's Binding Profile and Cross-Reactivity with Other Statins at the HMG-CoA Reductase Active Site

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the binding characteristics of (3S,5R)-fluvastatin with other commonly prescribed statins, including atorvastatin, rosuvastatin, and simvastatin, at the active site of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. The data presented herein, supported by experimental protocols, demonstrates a high degree of cross-reactivity among these statins, all functioning as competitive inhibitors at the same binding site.

Introduction

Statins are a class of lipid-lowering medications that act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] (3S,5R)-fluvastatin, a synthetic statin, like other statins, effectively reduces plasma cholesterol levels. Understanding the comparative binding affinities and molecular interactions of different statins is crucial for researchers and drug development professionals in designing more potent and specific inhibitors. This guide explores the concept of cross-reactivity, not in the immunological sense, but in the context of shared binding sites and competitive displacement among different statin molecules.

Quantitative Comparison of Binding Affinities

The inhibitory potency of statins is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Lower values for these parameters indicate tighter binding and greater potency. The following table summarizes the binding affinities of (3S,5R)-fluvastatin and other selected statins for HMG-CoA reductase. It is important to note that the active form of fluvastatin is the 3R,5S enantiomer; the 3S,5R form is inactive.[2]

StatinIC50 (nM)Ki (nM)
(3R,5S)-Fluvastatin 28[3]10[4]
Atorvastatin8[4]4[4]
Rosuvastatin5[4]2.3[4]
Simvastatin (acid form)18[3]1.2[4]

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is collated from studies where multiple statins were compared under similar conditions to provide a reliable basis for comparison.

Thermodynamic Binding Parameters

Isothermal titration calorimetry (ITC) provides insights into the thermodynamic forces driving the binding of statins to HMG-CoA reductase. The binding affinity (ΔG) is a function of both enthalpy (ΔH) and entropy (ΔS) changes.

StatinBinding Free Energy (ΔG) (kcal/mol)Binding Enthalpy (ΔH) (kcal/mol)Entropic Contribution (-TΔS) (kcal/mol)
Fluvastatin -9.0[4]0.0[4]-9.0[4]
Atorvastatin-10.9[4]-8.0[4]-2.9[4]
Rosuvastatin-12.3[4]-9.3[4]-3.0[4]
Pravastatin-8.6[4]-0.5[4]-8.1[4]

These thermodynamic data reveal that the binding of fluvastatin to HMG-CoA reductase is entirely driven by favorable entropic changes, with no significant contribution from enthalpy.[4] In contrast, the binding of more potent statins like atorvastatin and rosuvastatin is characterized by significant favorable enthalpic contributions.[4]

Molecular Interactions at the HMG-CoA Reductase Active Site

All statins, including (3S,5R)-fluvastatin, are competitive inhibitors of HMG-CoA reductase, meaning they bind to the same active site as the natural substrate, HMG-CoA.[2][5] This shared binding site is the basis for their cross-reactivity. The active site is a pocket within the C-terminal domain of the enzyme.[5]

The binding of all statins is primarily mediated by their HMG-like moiety, which mimics the substrate and forms a network of polar interactions with key amino acid residues in the active site.[6] These include interactions with Ser684, Asp690, Lys691, and Lys692.

While the HMG-like moiety provides the primary anchor, differences in the hydrophobic ring structures of various statins lead to distinct interactions with other residues in the active site, influencing their overall binding affinity.[6]

Key Amino Acid Interactions for Different Statins:

StatinKey Interacting ResiduesType of Interaction
Fluvastatin Arg590, Asn658, Lys691Salt bridge with Arg590, Hydrogen bonds, Pi-cation interaction
AtorvastatinArg590, Ser565[6]Hydrogen bonds
RosuvastatinArg590, Ser565[6]Hydrogen bonds (via sulfone group)
Simvastatin(Decalin ring interactions)[6]Hydrophobic interactions

A notable feature of fluvastatin's interaction is the formation of a salt bridge with Arg590, an interaction not observed with other statins. The fluorophenyl group of Type II statins, including fluvastatin, atorvastatin, and rosuvastatin, also forms interactions with Arg590.[6]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Statin solutions of varying concentrations

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and HMG-CoA substrate.

  • Add the desired concentration of the statin inhibitor or vehicle control to the respective wells.

  • Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.

  • Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • The rate of NADPH consumption is determined from the linear portion of the absorbance versus time plot.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (statin) to a macromolecule (HMG-CoA reductase), allowing for the determination of binding affinity (Ka, which is the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal titration calorimeter

  • Purified HMG-CoA reductase solution

  • Concentrated statin solution

  • Dialysis buffer identical to the buffer used for the protein and ligand solutions

Procedure:

  • Thoroughly dialyze the HMG-CoA reductase against the chosen assay buffer. Dissolve the statin in the final dialysis buffer.

  • Load the HMG-CoA reductase solution into the sample cell of the calorimeter.

  • Load the concentrated statin solution into the injection syringe.

  • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

  • Perform a series of small, sequential injections of the statin solution into the protein solution.

  • The heat change associated with each injection is measured and recorded.

  • The raw data is integrated to obtain the heat change per mole of injectant.

  • The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizations

Statin_Binding_Pathway cluster_Statins Statins Fluv (3S,5R)-Fluvastatin HMGR HMG-CoA Reductase (Active Site) Fluv->HMGR Competitive Inhibition Atorv Atorvastatin Atorv->HMGR Competitive Inhibition Rosuv Rosuvastatin Rosuv->HMGR Competitive Inhibition Simv Simvastatin Simv->HMGR Competitive Inhibition Inhibition Inhibition of Cholesterol Synthesis HMGR->Inhibition

Caption: All statins competitively inhibit the HMG-CoA reductase active site.

Experimental_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis Assay HMG-CoA Reductase Activity Assay IC50 IC50 / Ki Determination Assay->IC50 ITC Isothermal Titration Calorimetry Thermo Thermodynamic Parameter Calculation (ΔG, ΔH, -TΔS) ITC->Thermo Conclusion Comparative Analysis of Statin Binding & Cross-Reactivity IC50->Conclusion Thermo->Conclusion

Caption: Workflow for comparing statin binding characteristics.

Conclusion

The available experimental data unequivocally demonstrates that (3S,5R)-fluvastatin and other statins exhibit a high degree of cross-reactivity for the HMG-CoA reductase active site. They all function as competitive inhibitors, binding to the same substrate-binding pocket. The differences in their binding affinities and thermodynamic profiles arise from subtle variations in their molecular interactions with the amino acid residues lining this pocket. This comprehensive understanding of the comparative binding of statins is essential for the rational design of future generations of HMG-CoA reductase inhibitors with improved efficacy and safety profiles.

References

Enantioselective Induction of Cytochrome P450 Enzymes by Fluvastatin Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the differential effects of fluvastatin enantiomers on the induction of key drug-metabolizing CYP450 enzymes, providing essential data for drug development and clinical pharmacology.

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is clinically used as a racemic mixture. However, its constituent enantiomers exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of the inductive effects of fluvastatin's optical isomers on cytochrome P450 (CYP450) enzymes, crucial for understanding potential drug-drug interactions and enantiomer-specific effects. The data presented herein is primarily derived from a key study investigating the enantiospecific activation of the pregnane X receptor (PXR) and subsequent induction of CYP2A6, CYP2B6, and CYP3A4 in primary human hepatocytes.[1][2][3]

Quantitative Analysis of Fluvastatin Enantiomers on PXR Activation

The induction of several key CYP450 enzymes by fluvastatin is primarily mediated through the activation of the pregnane X receptor (PXR).[1][2][3] The following table summarizes the half-maximal effective concentrations (EC50) for PXR activation by the different fluvastatin enantiomers.

EnantiomerEC50 (µM) for PXR Activation
3R,5R-fluvastatin22.0 ± 13.4
3S,5R-fluvastatin14.4 ± 4.2
3S,5S-fluvastatin14.7 ± 0.9
3R,5S-fluvastatinNot explicitly stated, but potencies were comparable

Data sourced from gene reporter assays in human colon adenocarcinoma cells (LS180) transiently transfected with a p3A4-luc reporter construct.[2][3]

Comparative Induction of CYP450 Enzymes

The enantiomers of fluvastatin demonstrate differential capabilities in inducing various CYP450 enzymes in primary human hepatocytes.

CYP450 IsozymeInduction Profile of Fluvastatin Enantiomers
CYP1A1 & CYP1A2 Not induced by any of the tested fluvastatin enantiomers.[1][2]
CYP2A6, CYP2B6, & CYP3A4 All enantiomers induced these enzymes.[1][2] The induction potency followed the order: 3S,5R > 3R,5S = 3S,5S > 3R,5R.[1]
CYP2C9 The effects were described as modulatory rather than direct induction.[1][2]

Signaling Pathway for CYP450 Induction

The primary mechanism for the induction of CYP2A6, CYP2B6, and CYP3A4 by fluvastatin enantiomers involves the activation of the nuclear receptor PXR. The aryl hydrocarbon receptor (AhR) pathway is not significantly involved.[1][2]

cluster_extracellular Extracellular Space cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluvastatin_Enantiomer (+)/(-)-Fluvastatin PXR PXR Fluvastatin_Enantiomer->PXR Binding & Activation PXR_RXR PXR-RXRα Heterodimer PXR->PXR_RXR RXR RXRα RXR->PXR_RXR DNA DNA (XREM) PXR_RXR->DNA Binding to Xenobiotic Responsive Element Module (XREM) mRNA mRNA (CYP2A6, CYP2B6, CYP3A4) DNA->mRNA Transcription CYP450_Protein CYP450 Enzymes (CYP2A6, CYP2B6, CYP3A4) mRNA->CYP450_Protein Translation

Caption: PXR-mediated signaling pathway for CYP450 induction by fluvastatin enantiomers.

Experimental Protocols

Cell Culture and Treatment

Primary human hepatocytes were treated for 24 hours (for mRNA analysis) or 48 hours (for protein analysis) with the optical isomers of fluvastatin at concentrations of 1 µM, 10 µM, and 30 µM.[2] Rifampicin (10 µM) was used as a positive control for PXR activation, and dioxin (TCDD; 5 nM) was used for AhR activation.[2] The vehicle control was DMSO (0.1% v/v).[2]

Gene Reporter Assays for PXR and AhR Activation
  • PXR Activation: Human colon adenocarcinoma cells (LS180) were transiently transfected with a p3A4-luc reporter construct.[2][3] The cells were then incubated for 24 hours with the fluvastatin enantiomers. Luciferase activity was measured to determine the level of PXR activation.[2]

  • AhR Activation: AZ-AHR cells, which stably express an AhR-responsive luciferase reporter, were incubated for 24 hours with the fluvastatin enantiomers in the presence or absence of dioxin (TCDD; 5 nM).[2] Luciferase activity was measured to assess AhR activation.[2]

mRNA and Protein Analysis

The expression levels of CYP450 enzymes were determined using RT-PCR for mRNA quantification and Western blots for protein quantification in primary human hepatocytes.[1]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was performed to assess the formation of the PXR-DNA complex, confirming the binding of the PXR/RXRα heterodimer to the CYP3A4 gene promoter.[1][2]

Experimental Workflow

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Primary Human Hepatocytes LS180 Cells AZ-AHR Cells Treatment Fluvastatin Enantiomers (1-30 µM) Cell_Culture->Treatment Gene_Reporter Gene Reporter Assays (PXR & AhR Activation) Treatment->Gene_Reporter Expression_Analysis Expression Analysis (RT-PCR & Western Blot) Treatment->Expression_Analysis Binding_Assay EMSA (PXR-DNA Binding) Treatment->Binding_Assay Controls Positive Controls (Rifampicin, TCDD) Vehicle Control (DMSO) Controls->Treatment Data_Quantification Quantification of: - Luciferase Activity - mRNA & Protein Levels - PXR-DNA Complex Formation Gene_Reporter->Data_Quantification Expression_Analysis->Data_Quantification Binding_Assay->Data_Quantification EC50_Calculation EC50 Calculation for PXR Activation Data_Quantification->EC50_Calculation Comparative_Analysis Comparative Analysis of Enantiomer Effects EC50_Calculation->Comparative_Analysis

Caption: Workflow for assessing the effects of fluvastatin enantiomers on CYP450 induction.

References

In Vivo Validation of Cholesterol-Lowering Effects: A Comparative Guide to (3S,5R)-Fluvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo cholesterol-lowering effects of (3S,5R)-fluvastatin against its pharmacologically active counterpart, racemic fluvastatin, and other commonly used statins. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of preclinical studies.

Fluvastatin is a synthetically derived HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[1] It is commercially available as a racemic mixture, containing equal amounts of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin.[2] The cholesterol-lowering effect is primarily attributed to the (3R,5S) enantiomer, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] In contrast, the (3S,5R)-fluvastatin enantiomer is considered inactive.[4]

Comparative Efficacy of Fluvastatin and Other Statins

In vivo studies, primarily in animal models and human clinical trials, have established the efficacy of racemic fluvastatin in reducing cholesterol levels. However, its potency is generally considered lower than other statins like atorvastatin and rosuvastatin.[1][5]

Quantitative Data Summary

The following tables summarize the cholesterol-lowering efficacy of racemic fluvastatin in comparison to a placebo and other statins from human clinical trials. Data for the individual (3S,5R)-fluvastatin enantiomer is not available from in vivo cholesterol-lowering studies, as it is the inactive form. Its effect is presumed to be negligible.

Table 1: Dose-Dependent Effects of Racemic Fluvastatin on Lipid Profile (Human Studies) [5]

Daily Dose of Racemic FluvastatinLDL Cholesterol Reduction (%)Total Cholesterol Reduction (%)Triglyceride Reduction (%)
10 mg15%11%3%
20 mg22%17%8%
40 mg25%19%12%
80 mg33%25%17.5%

Table 2: Comparative Efficacy of Statins on LDL Cholesterol Reduction (Human Studies) [5]

StatinRelative Potency vs. Fluvastatin (LDL Reduction)
Fluvastatin 1x
Atorvastatin ~12x more potent
Rosuvastatin ~46x more potent

The Role of (3S,5R)-Fluvastatin

The (3S,5R) enantiomer of fluvastatin exhibits significantly lower inhibitory activity against HMG-CoA reductase compared to its (3R,5S) counterpart. In vitro studies have shown a much higher 50% inhibitory concentration (IC50) for the (3S,5R) form, confirming its classification as the inactive enantiomer.[4] Consequently, it is not expected to contribute to the cholesterol-lowering effects of racemic fluvastatin in vivo.

While direct in vivo studies isolating the cholesterol-lowering effect of (3S,5R)-fluvastatin are not available, pharmacokinetic studies have shown that both enantiomers are metabolized in a similar manner, primarily by the cytochrome P450 isoenzyme CYP2C9.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for inducing hypercholesterolemia in animal models and for the subsequent analysis of lipid profiles.

Induction of Hypercholesterolemia in Animal Models

1. Rabbit Model (High-Cholesterol Diet)

  • Animal Species: New Zealand White Rabbits.

  • Diet: Standard rabbit chow supplemented with 0.5% to 1% (w/w) cholesterol.

  • Duration: 8 to 12 weeks to establish hypercholesterolemia and atherosclerotic plaque formation.

  • Rationale: Rabbits are highly sensitive to dietary cholesterol and develop a lipid profile with elevated LDL cholesterol, closely mimicking human hypercholesterolemia.[7]

2. Rat Model (High-Fat, High-Cholesterol Diet)

  • Animal Species: Wistar or Sprague-Dawley rats.

  • Diet: A diet rich in fat (e.g., 20% lard or coconut oil), cholesterol (1-2%), and often cholic acid (0.5%) to enhance cholesterol absorption.

  • Duration: 4 to 8 weeks.

  • Rationale: While rats are less susceptible to atherosclerosis than rabbits, high-fat, high-cholesterol diets effectively induce hypercholesterolemia, making them a suitable model for screening the efficacy of lipid-lowering agents.

Measurement of Lipid Profiles
  • Sample Collection: Blood samples are typically collected from fasted animals at baseline and at the end of the treatment period. Serum or plasma is separated for analysis.

  • Analytical Method:

    • Total Cholesterol (TC), High-Density Lipoprotein (HDL), and Triglycerides (TG): Measured using enzymatic colorimetric assays, often with automated clinical chemistry analyzers.

    • Low-Density Lipoprotein (LDL) Cholesterol: Can be calculated using the Friedewald formula (LDL = TC - HDL - (TG/5)) if triglyceride levels are below 400 mg/dL, or measured directly using precipitation methods or ultracentrifugation.

Visualizations

Signaling Pathway of Statin Action

statin_pathway cluster_liver_cell Hepatocyte Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMG-CoA_Reductase->Mevalonate ... Fluvastatin (3R,5S)-Fluvastatin (Active) Fluvastatin->HMG-CoA_Reductase Inhibition Inactive_Fluvastatin (3S,5R)-Fluvastatin (Inactive) Inactive_Fluvastatin->HMG-CoA_Reductase No Significant Inhibition

Caption: Mechanism of action of fluvastatin enantiomers on the cholesterol biosynthesis pathway.

General Experimental Workflow for In Vivo Validation

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Selection Animal Model Selection (e.g., Rabbits, Rats) Diet_Induction Induction of Hypercholesterolemia (High-Cholesterol Diet) Animal_Selection->Diet_Induction Baseline_Sampling Baseline Blood Sampling (Lipid Profile) Diet_Induction->Baseline_Sampling Grouping Randomization into Groups: - Vehicle Control - (3S,5R)-Fluvastatin - Racemic Fluvastatin - Other Statins Baseline_Sampling->Grouping Dosing Daily Dosing of Test Compounds Grouping->Dosing Final_Sampling Final Blood Sampling Dosing->Final_Sampling Lipid_Analysis Lipid Profile Analysis (TC, HDL, LDL, TG) Final_Sampling->Lipid_Analysis Data_Comparison Statistical Comparison of Lipid Levels Lipid_Analysis->Data_Comparison

Caption: A typical experimental workflow for evaluating the in vivo cholesterol-lowering effects of test compounds.

References

(3S,5R)-Fluvastatin: A Comparative Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of (3S,5R)-fluvastatin against other common statins, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced anti-inflammatory effects of this specific fluvastatin enantiomer.

Comparative Analysis of Anti-inflammatory Effects

(3S,5R)-fluvastatin, a synthetic HMG-CoA reductase inhibitor, has demonstrated significant anti-inflammatory effects independent of its cholesterol-lowering properties. These effects are primarily attributed to its ability to inhibit the mevalonate pathway, which is crucial for the synthesis of isoprenoid intermediates. These intermediates are essential for the post-translational modification and function of small GTP-binding proteins like Rho, Rac, and Ras, which are involved in pro-inflammatory signaling cascades.

A meta-analysis of several randomized controlled trials has provided quantitative data on the comparative efficacy of different statins in reducing key inflammatory markers. Fluvastatin has shown a particularly pronounced impact on C-reactive protein (CRP) levels.[1][2] In contrast, atorvastatin appears to be more potent in reducing Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Below is a summary of the comparative anti-inflammatory effects of (3S,5R)-fluvastatin and other widely used statins on major inflammatory markers.

Inflammatory MarkerFluvastatinAtorvastatinRosuvastatinSimvastatinKey Findings
C-Reactive Protein (CRP) High Efficacy (MD = -7.36 mg/L)[1]Moderate EfficacyHigh Efficacy (MD = -2.07 mg/L)[1]Moderate EfficacyFluvastatin demonstrates the most significant reduction in CRP levels among the compared statins.[1][2] A study showed a 35% decrease in CRP with 40mg of atorvastatin and a 44% decrease with 20mg of rosuvastatin.[3]
Interleukin-6 (IL-6) Moderate Efficacy (64% inhibition in a co-culture model)[4]High Efficacy (MD = -5.39 ng/dL)[1]Moderate EfficacyModerate Efficacy (53% inhibition in a co-culture model)[4]Atorvastatin shows the most potent reduction in IL-6 levels.[1][2]
Tumor Necrosis Factor-α (TNF-α) Moderate EfficacyHigh Efficacy (MD = -3.32 ng/dL)[1]Not extensively reported in direct comparisonsModerate EfficacyAtorvastatin is the most effective in reducing TNF-α levels.[1][2]
Nuclear Factor-κB (NF-κB) Activation Less Effective (5 +/- 10% inhibition)[5]More EffectiveNot extensively reported in direct comparisonsMore EffectiveFluvastatin was found to be less effective in inhibiting NF-κB activation in human monocytes compared to other statins like cerivastatin, atorvastatin, and simvastatin.[5]
Inducible Nitric Oxide Synthase (iNOS) Effective InhibitorEffective InhibitorEffective InhibitorEffective InhibitorAll statins have been shown to inhibit iNOS expression, thereby reducing nitric oxide production in inflammatory conditions.

MD : Mean Difference

Signaling Pathways

The anti-inflammatory action of (3S,5R)-fluvastatin is primarily mediated through the inhibition of the mevalonate pathway. This leads to a reduction in isoprenoid intermediates, which in turn affects downstream inflammatory signaling.

G Mechanism of Anti-inflammatory Action of Fluvastatin Fluvastatin Fluvastatin HMG_CoA_Reductase HMG-CoA Reductase Fluvastatin->HMG_CoA_Reductase inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate catalyzes Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Small_GTPases Small GTPases (Rho, Rac, Ras) Isoprenoids->Small_GTPases prenylation NF_kB NF-κB Signaling Small_GTPases->NF_kB activates NLRP3 NLRP3 Inflammasome Small_GTPases->NLRP3 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines induces iNOS iNOS Expression NF_kB->iNOS induces NLRP3->Pro_inflammatory_Cytokines activates Caspase-1 to process Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation iNOS->Inflammation

Caption: Fluvastatin's anti-inflammatory mechanism.

Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to quantify the anti-inflammatory effects of statins.

G ELISA Workflow for Cytokine Measurement cluster_0 Sample Preparation cluster_1 ELISA Procedure Cell_Culture Cell Culture with Statin Treatment Collect_Supernatant Collect Supernatant Cell_Culture->Collect_Supernatant Add_Sample Add Sample to Wells Collect_Supernatant->Add_Sample Coat_Plate Coat Plate with Capture Antibody Coat_Plate->Add_Sample Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme_Conj Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme_Conj Add_Substrate Add Substrate Add_Enzyme_Conj->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance

Caption: ELISA experimental workflow.

G Western Blot Workflow for Protein Expression cluster_0 Sample Preparation cluster_1 Western Blot Procedure Cell_Lysate Prepare Cell Lysates Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Western Blot experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α

Objective: To quantify the concentration of pro-inflammatory cytokines (IL-6, TNF-α) in cell culture supernatants following treatment with (3S,5R)-fluvastatin or other statins.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human umbilical vein endothelial cells - HUVECs, or macrophages) in 24-well plates until they reach 80-90% confluency. Treat the cells with varying concentrations of (3S,5R)-fluvastatin or comparator statins for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., lipopolysaccharide - LPS) should be included.

  • Sample Collection: After incubation, centrifuge the cell culture plates to pellet any detached cells and collect the supernatant.

  • ELISA Procedure:

    • Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (IL-6 or TNF-α) and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Western Blot for iNOS Protein Expression

Objective: To determine the effect of (3S,5R)-fluvastatin on the expression of inducible nitric oxide synthase (iNOS) protein in cell lysates.

Methodology:

  • Cell Culture and Lysate Preparation: Culture cells and treat with statins as described for the ELISA protocol. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image of the blot using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software. Normalize the iNOS band intensity to a loading control protein (e.g., β-actin or GAPDH).

Quantitative Polymerase Chain Reaction (qPCR) for NF-κB and IL-1β Gene Expression

Objective: To measure the effect of (3S,5R)-fluvastatin on the mRNA expression levels of key inflammatory genes, such as those encoding NF-κB (p65 subunit, RELA) and IL-1β.

Methodology:

  • Cell Culture and RNA Extraction: Culture and treat cells with statins as previously described. After treatment, extract total RNA from the cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (RELA, IL1B) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

    • Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

(3S,5R)-fluvastatin exhibits significant anti-inflammatory properties, with a particularly strong effect on reducing CRP levels. While other statins like atorvastatin may be more potent in reducing certain cytokines such as IL-6 and TNF-α, fluvastatin's distinct profile makes it a valuable subject for further research into its anti-inflammatory applications. The choice of statin for therapeutic or research purposes should consider the specific inflammatory markers and pathways of interest. The provided experimental protocols offer a standardized approach for the continued investigation and comparison of the anti-inflammatory effects of (3S,5R)-fluvastatin and other statins.

References

A Comparative Guide to the Metabolic Profiles of Fluvastatin Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is administered as a racemic mixture of two stereoisomers: the pharmacologically active (+)-3R,5S-fluvastatin and the less active (-)-3S,5R-fluvastatin. While both enantiomers contribute to the overall safety and efficacy profile of the drug, they exhibit distinct differences in their metabolic disposition. This guide provides a comprehensive comparison of the metabolic profiles of these stereoisomers, supported by experimental data, to aid researchers in understanding the nuances of fluvastatin pharmacology.

In Vivo Pharmacokinetic Profile: A Tale of Two Stereoisomers

Clinical studies have consistently demonstrated stereoselectivity in the pharmacokinetics of fluvastatin. Following oral administration of the racemic mixture, the plasma concentrations of the (-)-3S,5R isomer are notably higher than those of the therapeutically active (+)-3R,5S isomer. This difference is reflected in key pharmacokinetic parameters.

A study in healthy volunteers who received a single 40 mg oral dose of racemic fluvastatin revealed significantly higher systemic exposure to the (-)-3S,5R enantiomer. The area under the plasma concentration-time curve (AUC) was greater for (-)-3S,5R-fluvastatin compared to (+)-3R,5S-fluvastatin.[1] Another study involving a single 20 mg oral dose in a healthy volunteer also showed a higher maximum plasma concentration (Cmax) and AUC for the (-)-3S,5R isomer.[2]

Table 1: Comparison of In Vivo Pharmacokinetic Parameters of Fluvastatin Stereoisomers

Parameter(+)-3R,5S-Fluvastatin(-)-3S,5R-FluvastatinReference
AUC (ng·h/mL) 279.68358.20[1]
Cmax (ng/mL) 60.392.4[2]
Apparent Clearance (Cl/f; L/h) 205.2150.2[2]
Apparent Volume of Distribution (Vd/f; L/kg) 6.04.4[2]

Data from single-dose studies in healthy volunteers.

These in vivo findings suggest that the (+)-3R,5S enantiomer is cleared more rapidly from the body than the (-)-3S,5R enantiomer. This difference in clearance is primarily attributed to stereoselective metabolism in the liver.

In Vitro Metabolism: The Role of Cytochrome P450 Enzymes

The metabolism of fluvastatin is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C9 as the primary enzyme responsible for fluvastatin's metabolism, accounting for approximately 50-80% of its total clearance.[2][3] Other enzymes, including CYP3A4 and CYP2C8, play a lesser role.[3]

The main metabolic pathways for fluvastatin are hydroxylation at the 5- and 6-positions of the indole ring and N-deisopropylation.[3] The formation of these metabolites is stereoselective:

  • 6-hydroxy and N-desisopropyl fluvastatin: Formation is primarily inhibited by CYP2C9-specific inhibitors.[2]

  • 5-hydroxy fluvastatin: Formation is reduced by inhibitors of CYP2C9, CYP3A, and CYP2C8.[2]

While kinetic data (Km and Vmax) for the metabolism of the individual stereoisomers are not extensively available, studies on racemic fluvastatin show biphasic metabolism with a high-affinity (Km 0.2-0.7 µM) and a low-affinity (Km 7.9-50 µM) component.[2] Recombinant CYP2C9, CYP2C8, and CYP3A4 have all been shown to produce 5-hydroxy-fluvastatin, with CYP2C9 also forming the other two major metabolites.[2]

Fluvastatin itself can act as an inhibitor of CYP2C9, with reported Ki values of 0.3 µM for tolbutamide hydroxylation and 0.5 µM for diclofenac hydroxylation.[2]

Metabolic Pathway Overview

The differential metabolism of fluvastatin stereoisomers by hepatic CYP enzymes is a key determinant of their distinct pharmacokinetic profiles.

Fluvastatin_Metabolism cluster_stereoisomers Fluvastatin Stereoisomers cluster_enzymes Metabolizing Enzymes cluster_metabolites Primary Metabolites 3R,5S-Fluvastatin 3R,5S-Fluvastatin CYP2C9 CYP2C9 3R,5S-Fluvastatin->CYP2C9 Major CYP3A4 CYP3A4 3R,5S-Fluvastatin->CYP3A4 Minor CYP2C8 CYP2C8 3R,5S-Fluvastatin->CYP2C8 Minor 3S,5R-Fluvastatin 3S,5R-Fluvastatin 3S,5R-Fluvastatin->CYP2C9 Major 3S,5R-Fluvastatin->CYP3A4 Minor 3S,5R-Fluvastatin->CYP2C8 Minor M2 5-hydroxy-fluvastatin CYP2C9->M2 M3 6-hydroxy-fluvastatin CYP2C9->M3 M5 N-desisopropyl-fluvastatin CYP2C9->M5 CYP3A4->M2 CYP2C8->M2

Metabolic pathway of fluvastatin stereoisomers.

Experimental Protocols

Stereoselective Pharmacokinetic Analysis in Human Plasma

Objective: To determine the plasma concentrations of (+)-3R,5S- and (-)-3S,5R-fluvastatin over time following oral administration.

Methodology:

  • Sample Collection: Collect serial blood samples from volunteers at predetermined time points after administration of a single oral dose of racemic fluvastatin.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Solid-Phase Extraction (SPE):

    • Equilibrate a C18 SPE column with methanol and water.

    • Load 1 mL of plasma onto the column.

    • Wash the column with water and acetonitrile to remove interfering substances.

    • Elute the fluvastatin enantiomers with methanol containing 0.2% diethylamine.[2]

  • Chromatographic Separation:

    • Employ a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H).[2]

    • Use a mobile phase suitable for enantiomeric separation (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid).

  • Detection:

    • Utilize a fluorescence detector with an excitation wavelength of approximately 305 nm and an emission wavelength of around 390 nm for sensitive quantification.[2]

  • Data Analysis:

    • Construct calibration curves for each enantiomer using standards of known concentrations.

    • Calculate the pharmacokinetic parameters (Cmax, AUC, Cl/f, Vd/f) for each stereoisomer using appropriate software.

In Vitro Metabolism Using Human Liver Microsomes

Objective: To characterize the enzymatic kinetics of the formation of fluvastatin metabolites from its stereoisomers.

Methodology:

  • Incubation Mixture Preparation:

    • In a reaction vessel, combine human liver microsomes, a phosphate buffer (pH 7.4), and a solution of the individual fluvastatin stereoisomer at various concentrations.

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a solution of NADPH, the cofactor for CYP enzymes.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period, ensuring that the reaction proceeds under initial rate conditions.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to pellet the microsomal proteins.

    • Collect the supernatant for analysis.

  • Metabolite Quantification:

    • Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the parent drug and its metabolites (5-hydroxy, 6-hydroxy, and N-desisopropyl fluvastatin).

  • Data Analysis:

    • Determine the rate of metabolite formation at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for the formation of each metabolite from each stereoisomer.

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolism Study Dosing Oral Administration of Racemic Fluvastatin Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation SPE Solid-Phase Extraction Plasma_Separation->SPE HPLC Chiral HPLC Separation SPE->HPLC Fluorescence_Detection Fluorescence Detection HPLC->Fluorescence_Detection PK_Analysis Pharmacokinetic Analysis Fluorescence_Detection->PK_Analysis Incubation_Setup Incubation of Stereoisomer with Human Liver Microsomes Reaction_Start Initiation with NADPH Incubation_Setup->Reaction_Start Reaction_Stop Termination with Organic Solvent Reaction_Start->Reaction_Stop Centrifugation Protein Precipitation Reaction_Stop->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) LCMS->Kinetic_Analysis

Workflow for pharmacokinetic and metabolic analysis.

Conclusion

The metabolic profiles of fluvastatin stereoisomers are distinctly different, with stereoselective in vivo pharmacokinetics driven by differential metabolism by hepatic CYP enzymes, primarily CYP2C9. The less active (-)-3S,5R enantiomer exhibits higher systemic exposure due to slower metabolic clearance compared to the active (+)-3R,5S enantiomer. A thorough understanding of these stereoselective metabolic pathways is crucial for optimizing therapeutic outcomes and ensuring the safe use of fluvastatin in diverse patient populations. Further research into the specific kinetic parameters of metabolite formation from each enantiomer will provide a more complete picture of their metabolic fate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.